molecular formula C15H25NO3 B027152 (R)-Metoprolol CAS No. 81024-43-3

(R)-Metoprolol

Cat. No.: B027152
CAS No.: 81024-43-3
M. Wt: 267.36 g/mol
InChI Key: IUBSYMUCCVWXPE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Metoprolol is the enantiomer of the widely studied beta-adrenergic receptor antagonist, metoprolol. This high-purity compound is provided for research applications to facilitate a deeper understanding of adrenergic pathway mechanics and stereoselective drug metabolism. Mechanism of Action: this compound acts as a selective antagonist of the beta-1 adrenergic receptor (β1-AR), which is predominantly located in cardiac tissue . By competitively inhibiting catecholamines like epinephrine and norepinephrine from binding to β1-ARs, it attenuates intracellular signaling pathways mediated by cyclic AMP (cAMP) and protein kinase A (PKA) . This inhibition results in negative chronotropic and inotropic effects, leading to a reduction in heart rate, cardiac contractility, and cardiac output . Research Applications and Value: • Metabolic and Pharmacogenetic Studies: Metoprolol undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6 . The (R)-enantiomer is subject to enantiomer-specific metabolism, making it a critical tool for investigating pharmacokinetic variability, drug-drug interactions, and the impact of CYP2D6 polymorphisms on drug disposition and efficacy . • Cardiovascular Research: As a cornerstone in cardiovascular pharmacology, this compound is used in research models to explore beta-blocker effects on hypertension, cardiac arrhythmias, and heart failure . Its cardioselective profile allows for the specific study of β1-receptor-mediated pathways with less interference from β2-receptor-related effects . • Receptor Binding and Stereochemistry Studies: This enantiopure compound is indispensable for probing the stereospecific binding requirements of the β1-adrenergic receptor and elucidating the distinct pharmacological roles of each metoprolol enantiomer . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230862
Record name (R)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81024-43-3
Record name (+)-Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81024-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Metoprolol, the enantiomerically pure form of the widely used beta-blocker. This document details established synthetic routes, including asymmetric synthesis and kinetic resolution, and outlines the analytical techniques for its characterization, complete with experimental protocols and quantitative data. Visualizations of a key synthetic workflow and the relevant signaling pathway are also provided to facilitate a deeper understanding.

Synthesis of this compound

The selective synthesis of this compound is crucial as the pharmacological activity of metoprolol (B1676517) resides primarily in its (S)-enantiomer, which is a potent β1-adrenergic receptor blocker. However, the synthesis of the (R)-enantiomer is also of significant interest for research purposes, such as in stereoselective metabolism and pharmacokinetic studies. The two primary strategies for obtaining enantiomerically pure this compound are asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis from a Chiral Precursor

A common and efficient method for the asymmetric synthesis of this compound involves the use of a chiral starting material, typically (R)-epichlorohydrin. This approach introduces the desired stereochemistry at an early stage of the synthesis.

Experimental Protocol: Synthesis of this compound from 4-(2-methoxyethyl)phenol (B22458) and (R)-epichlorohydrin

  • Step 1: Formation of the Epoxide Intermediate.

    • To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent such as methanol, add a base like sodium hydroxide.

    • Stir the mixture at room temperature to form the sodium phenoxide salt.

    • Add (R)-epichlorohydrin to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (R)-1-(allyloxy)-2-(2-methoxyethyl)benzene.

  • Step 2: Ring-opening with Isopropylamine (B41738).

    • Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent like methanol.

    • Add isopropylamine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess isopropylamine under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield this compound.

Chemoenzymatic Kinetic Resolution

Kinetic resolution is another powerful strategy to obtain enantiomerically pure compounds. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Chemoenzymatic methods, utilizing enzymes for their high stereoselectivity, are particularly effective.

Experimental Protocol: Chemoenzymatic Kinetic Resolution of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Step 1: Synthesis of Racemic Chlorohydrin.

    • React 4-(2-methoxyethyl)phenol with racemic epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent to obtain racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

  • Step 2: Enzymatic Kinetic Resolution.

    • Dissolve the racemic chlorohydrin in an organic solvent (e.g., hexane).

    • Add an acyl donor such as vinyl acetate (B1210297) and a lipase (B570770), for example, Candida antarctica lipase B (CALB).

    • Incubate the mixture with shaking at a controlled temperature. The (S)-enantiomer is preferentially acylated by the enzyme.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Separate the unreacted (R)-chlorohydrin from the acylated (S)-enantiomer by column chromatography.

  • Step 3: Synthesis of this compound.

    • React the enriched (R)-chlorohydrin with isopropylamine to yield this compound.

Quantitative Data for Synthesis
Synthesis MethodStarting MaterialsKey Reagent/CatalystYieldEnantiomeric Excess (ee)Reference
Asymmetric Synthesis4-(2-methoxyethyl)phenol, (R)-epichlorohydrin-79.6%>97%[1]
Chemoenzymatic Kinetic ResolutionRacemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olCandida antarctica lipase B~20% (overall)>99% for (S)-enantiomer[2]

Characterization of this compound

The characterization of this compound is essential to confirm its chemical identity, purity, and enantiomeric purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers of metoprolol. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.

Experimental Protocol: Chiral HPLC Separation of Metoprolol Enantiomers

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 83:17 v/v).[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data for Chiral HPLC Separation

Chiral Stationary PhaseMobile PhaseElution OrderResolution (Rs)Reference
Chiralcel OD-HHexane:2-propanol (83:17)(S) before (R)1.55[2]
Chiralcel ODn-Hexane:Ethanol:Diethylamine (B46881):Acetic Acid (40:60:0.2:0.2)-≥ 1.5[3]
C18 with M-β-CD additiveAqueous M-β-CD:Methanol (86:14)-4.407[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound, especially in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of Metoprolol Enantiomers

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Chiral Lux Amylose-2 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: 15 mM ammonium (B1175870) acetate in water (pH 5.0) and 0.1% (v/v) diethylamine in acetonitrile (B52724) (50:50, v/v).

  • Flow Rate: Not specified.

  • Ionization Mode: Positive ESI.

  • MRM Transition: m/z 268.3 → 116.3 for both enantiomers.

  • Sample Preparation: Solid-phase extraction for plasma samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The 1H and 13C NMR spectra provide detailed information about the molecular structure. In a non-chiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical.

¹H and ¹³C NMR Spectral Data for Metoprolol (in CDCl₃)

¹H NMR (CDCl₃, 500 MHz): δ 7.15 (d, J = 8.5 Hz, 2H), 6.85 (d, J = 8.5 Hz, 2H), 4.01 (m, 1H), 3.95 (dd, J = 9.5, 4.0 Hz, 1H), 3.88 (dd, J = 9.5, 5.5 Hz, 1H), 3.56 (s, 3H), 2.84 (t, J = 7.0 Hz, 2H), 2.78 (m, 1H), 2.68 (dd, J = 12.0, 3.5 Hz, 1H), 2.58 (dd, J = 12.0, 8.0 Hz, 1H), 1.08 (d, J = 6.0 Hz, 6H).[6]

¹³C NMR (CDCl₃): δ 158.3, 130.0, 129.8, 114.5, 72.8, 70.8, 68.9, 58.8, 51.9, 49.6, 36.1, 23.2, 22.9.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectral Data for Metoprolol

  • Molecular Weight: 267.36 g/mol

  • Molecular Formula: C₁₅H₂₅NO₃

  • Key Fragment Ions (m/z): 268.3 [M+H]⁺, 116.3.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Epoxide Formation cluster_reaction2 Step 2: Ring Opening 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Reaction with Base Reaction with Base 4-(2-methoxyethyl)phenol->Reaction with Base (R)-epichlorohydrin (R)-epichlorohydrin (R)-epichlorohydrin->Reaction with Base Intermediate Epoxide Intermediate Epoxide Reaction with Base->Intermediate Epoxide Reaction with Isopropylamine Reaction with Isopropylamine Intermediate Epoxide->Reaction with Isopropylamine This compound This compound Reaction with Isopropylamine->this compound

Caption: Asymmetric synthesis of this compound.

Signaling Pathway

G Metoprolol This compound Beta1AR β1-Adrenergic Receptor Metoprolol->Beta1AR Blocks G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Physiological_Effect Decreased Heart Rate & Contractility Ca_channel->Physiological_Effect Reduced Ca²⁺ influx leads to

Caption: Mechanism of action of Metoprolol.

References

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol (B1676517), a selective β1-adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. The pharmacological activity of metoprolol resides predominantly in the (S)-enantiomer, while the (R)-enantiomer is significantly less active. However, the synthesis of the enantiomerically pure (R)-Metoprolol is of significant interest for research purposes, such as in metabolic studies and as a reference standard. This technical guide provides a comprehensive overview of the core asymmetric synthesis methods for preparing this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations.

Core Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main strategies:

  • Synthesis from a Chiral Precursor: This approach utilizes a readily available enantiopure starting material, typically (R)-epichlorohydrin or a derivative, to introduce the desired stereochemistry.

  • Kinetic Resolution: This strategy involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. Both enzymatic and chemical methods are employed.

    • Lipase-Catalyzed Kinetic Resolution: Utilizes lipases to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the acylated and unreacted enantiomers.

    • Hydrolytic Kinetic Resolution (HKR): Employs a chiral catalyst, such as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different asymmetric synthesis methods of this compound, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthesis MethodKey IntermediateCatalyst/EnzymeSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Reference(s)
From Chiral Precursor (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneN/ADMF, Methanol~79.6>97
Lipase-Catalyzed KR (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olCandida antarctica Lipase (B570770) B (CALB)Hexane~52 (of S-enantiomer)>99
Lipase-Catalyzed KR (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olPseudomonas fluorescens Lipase (PFL)Toluene (B28343)~50.5 (conversion)95.4 (substrate), 97.2 (product)
Hydrolytic Kinetic Resolution (±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane(R,R)-Jacobsen's CatalystN/A (neat)High>96

Experimental Protocols

Synthesis of this compound from (S)-Epichlorohydrin (Chiral Precursor Method)

This method involves a two-step process starting from 4-(2-methoxyethyl)phenol (B22458) and the chiral building block, (S)-epichlorohydrin, to yield this compound.

Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • (S)-Epichlorohydrin

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add (S)-epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain for approximately 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Materials:

  • Procedure:

    • In a sealed reaction vessel, dissolve the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 eq) in methanol.

    • Add an excess of isopropylamine (3-5 eq) to the solution.

    • Heat the reaction mixture to 50-55°C and stir for 3-5 hours.

    • Monitor the reaction by TLC until the starting epoxide is consumed.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This chemoenzymatic approach utilizes a lipase to selectively acylate the (S)-enantiomer of the racemic chlorohydrin, allowing for the separation and subsequent conversion of the unreacted (R)-enantiomer to this compound.

  • Materials:

    • (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

    • Candida antarctica Lipase B (CALB), immobilized

    • Vinyl acetate (acyl donor)

    • Hexane (or other suitable organic solvent)

    • Isopropylamine

  • Procedure:

    • To a solution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (1.0 eq) in hexane, add vinyl acetate (2.0 eq).

    • Add immobilized CALB to the mixture (typically 10-50% by weight of the substrate).

    • Shake the reaction mixture at a constant temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the substrate and product.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

    • Filter off the enzyme. The filtrate contains the (S)-acylated product and the unreacted (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

    • Separate the (R)-chlorohydrin from the (S)-acetate by column chromatography.

    • The purified (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is then converted to this compound via reaction with isopropylamine as described in the previous method.

Hydrolytic Kinetic Resolution of (±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This method employs a chiral salen-cobalt complex (Jacobsen's catalyst) to catalyze the enantioselective hydrolysis of the (S)-epoxide, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.

  • Materials:

    • (±)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

    • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst precursor)

    • Acetic acid

    • Water

    • Toluene (optional)

    • Isopropylamine

  • Procedure:

    • Catalyst Activation: In a flask open to the air, dissolve the (R,R)-Jacobsen's catalyst precursor in a minimal amount of toluene or dichloromethane. Add glacial acetic acid (2 eq) and stir for 30 minutes at room temperature. The color of the solution will change from orange-red to dark brown. Remove the solvent under reduced pressure to yield the active (R,R)-(salen)Co(III)OAc catalyst.

    • Kinetic Resolution: To the racemic epoxide (1.0 eq), add the activated Jacobsen's catalyst (0.2-2.0 mol%).

    • Add water (0.5-0.6 eq) slowly to the mixture. The reaction is often run neat or with a minimal amount of solvent.

    • Stir the reaction at room temperature and monitor the progress by chiral GC or HPLC.

    • Once the desired level of conversion is reached (typically around 55-60%), the reaction is stopped.

    • The unreacted (R)-epoxide can be isolated from the diol product by distillation or column chromatography.

    • The resulting enantiomerically enriched (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane is then reacted with isopropylamine as previously described to yield this compound.

Mandatory Visualizations

Synthesis of this compound via Chiral Precursor

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination start_material 4-(2-methoxyethyl)phenol intermediate_epoxide (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane start_material->intermediate_epoxide Williamson Ether Synthesis epichlorohydrin (S)-Epichlorohydrin epichlorohydrin->intermediate_epoxide base K₂CO₃ / DMF base->intermediate_epoxide isopropylamine Isopropylamine final_product This compound isopropylamine->final_product intermediate_epoxide_ref->final_product Ring Opening

Caption: Workflow for the synthesis of this compound from a chiral precursor.

Lipase-Catalyzed Kinetic Resolution Pathway

G cluster_0 Kinetic Resolution cluster_1 Final Synthesis Step racemic_chlorohydrin (RS)-1-chloro-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol S_acetate (S)-Acetate racemic_chlorohydrin->S_acetate Selective Acylation R_alcohol (R)-1-chloro-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol racemic_chlorohydrin->R_alcohol Unreacted lipase Lipase (e.g., CALB) Vinyl Acetate lipase->S_acetate separation Separation S_acetate->separation R_alcohol->separation isopropylamine Isopropylamine final_product This compound isopropylamine->final_product R_alcohol_ref->final_product

Caption: Lipase-catalyzed kinetic resolution for the synthesis of this compound.

Hydrolytic Kinetic Resolution Pathway

G cluster_0 Hydrolytic Kinetic Resolution cluster_1 Final Synthesis Step racemic_epoxide (±)-2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane S_diol (S)-Diol racemic_epoxide->S_diol Selective Hydrolysis R_epoxide (R)-2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane racemic_epoxide->R_epoxide Unreacted jacobsen_catalyst (R,R)-Jacobsen's Catalyst H₂O jacobsen_catalyst->S_diol separation Separation S_diol->separation R_epoxide->separation isopropylamine Isopropylamine final_product This compound isopropylamine->final_product R_epoxide_ref->final_product

Caption: Hydrolytic kinetic resolution for the synthesis of this compound.

(R)-Metoprolol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of (R)-Metoprolol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, targeted at researchers, scientists, and professionals in drug development.

Introduction

This compound is one of the two enantiomers of the widely used beta-blocker, metoprolol (B1676517).[1] Metoprolol is a selective β1-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[2][3] While the therapeutic activity of metoprolol is primarily attributed to the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors, the study of the (R)-enantiomer is crucial for understanding the complete pharmacological and toxicological profile of the racemic mixture.[1]

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a propanolamine (B44665) side chain attached to a para-substituted phenoxy ring. The chiral center is located at the second carbon of the propanolamine chain, resulting in the (R) configuration.

  • IUPAC Name: (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[4]

  • CAS Number: 81024-43-3[4][5]

  • Chemical Formula: C15H25NO3[4][6]

  • SMILES: CC(C)NC--INVALID-LINK--O[4]

  • InChI: InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1[4]

2D Chemical Structure: (A 2D representation of the this compound molecule would be depicted here, clearly showing the stereochemistry at the chiral center.)

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its formulation, delivery, and pharmacokinetic behavior.

PropertyValueSource(s)
Molecular Weight 267.36 g/mol [4][6][7]
Appearance Light Beige Waxy Solid[6]
Melting Point 39-42°C[5][7]
Boiling Point 398.6 ± 37.0 °C at 760 mmHg[7]
Density 1.0 ± 0.1 g/cm³[7]
pKa (basic) 9.555[4]
logP (Octanol/Water) 1.6 to 2.15[2]
Solubility Soluble in DMSO and dimethylformamide. The tartrate salt is highly soluble in water (>1000 mg/ml) and methanol (B129727) (>500 mg/ml).[8][9][10]

Mechanism of Action

Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[11] The binding of catecholamines like adrenaline and noradrenaline to these receptors normally increases heart rate and contractility.[11][12] this compound, like its S-enantiomer, competitively blocks these receptors, thereby inhibiting the downstream signaling cascade.[2][11] This blockade leads to a reduction in heart rate (negative chronotropic effect) and force of contraction (negative inotropic effect), ultimately decreasing myocardial oxygen demand.[3][11]

Metoprolol_Mechanism cluster_pathway β1-Adrenergic Signaling Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx ↑ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Cardiac_Effects ↑ Heart Rate ↑ Contractility Calcium_Influx->Cardiac_Effects R_Metoprolol This compound R_Metoprolol->Beta1_Receptor Blocks

Caption: β1-Adrenergic receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Synthesis of Racemic Metoprolol

A common method for the synthesis of metoprolol involves a two-step process.[13][14][15]

  • Epoxide Formation: 4-(2-methoxyethyl)phenol (B22458) is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) under aqueous alkaline conditions. This reaction forms the intermediate epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[13][15]

  • Amination: The resulting epoxide intermediate is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, opening it to form the final metoprolol base. This reaction can be carried out in a solvent like isopropanol (B130326) or in the absence of a solvent at elevated temperatures.[13][15][16]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of metoprolol can be separated and quantified using chiral HPLC. A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose.[17][18]

Example Protocol for Chiral Separation:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[1]

  • Column: Chiralcel OD column (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[17][18]

  • Mobile Phase: A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid (e.g., in a ratio of 40:60:0.2:0.2 v/v/v/v). The mobile phase should be filtered and degassed before use.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[19]

  • Detection: UV detection at a wavelength of 274 nm.[19]

  • Sample Preparation: A stock solution of racemic metoprolol is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to the desired concentration for analysis.[1]

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their individual quantification in various matrices.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Prepare Racemic Metoprolol Standard Autosampler Autosampler (Inject Sample) Sample_Prep->Autosampler Mobile_Phase_Prep Prepare & Degas Mobile Phase Pump HPLC Pump Mobile_Phase_Prep->Pump Column Chiral Stationary Phase Column Autosampler->Column Sample Pump->Column Mobile Phase Detector UV Detector (274 nm) Column->Detector Separated Enantiomers Data_System Chromatography Data System Detector->Data_System Chromatogram Generate Chromatogram Data_System->Chromatogram Quantification Quantify (R)- and (S)-Metoprolol Peaks Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of metoprolol enantiomers by HPLC.

References

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of (R)-Metoprolol, the less active enantiomer of the widely prescribed β1-selective adrenergic receptor antagonist, metoprolol (B1676517). While the therapeutic effects of racemic metoprolol are primarily attributed to the (S)-enantiomer, a thorough understanding of the (R)-enantiomer's pharmacology is crucial for a complete characterization of the drug's profile. This document outlines its receptor binding affinity, downstream signaling effects, and the experimental methodologies used for its characterization.

Introduction to Metoprolol Stereochemistry

Metoprolol is a β1-selective adrenergic receptor antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It possesses a single chiral center, existing as a racemic mixture of two enantiomers: (S)-Metoprolol and this compound.[1] Although administered in a 1:1 ratio, the pharmacological activity resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer contributes minimally to the therapeutic β1-blocking effect but possesses its own distinct pharmacological profile.[3][4]

Receptor Binding and Selectivity of this compound

This compound acts as a competitive antagonist at β-adrenergic receptors. Its binding affinity is significantly lower than that of its (S)-counterpart, particularly at the β1-receptor, which is the primary therapeutic target for metoprolol.

Data Presentation: Receptor Binding Affinity

The stereoselectivity of metoprolol is evident in its receptor binding affinities. The (S)-enantiomer displays a substantially higher affinity for the β1-adrenergic receptor compared to the (R)-enantiomer. Data from in vitro competition binding experiments highlight this difference.

EnantiomerReceptor SubtypeAffinity (-log Kd)Selectivity (β1 vs β2)Reference
This compound β1-Adrenoceptor5.00 ± 0.06~3-fold[5]
β2-Adrenoceptor4.52 ± 0.09[5]
(S)-Metoprolol β1-Adrenoceptor7.73 ± 0.10~30-fold[5]
β2-Adrenoceptor6.28 ± 0.06[5]

Kd: Equilibrium dissociation constant.

These data indicate that the affinity of the (S)-enantiomer for the β1-receptor is approximately 500 times greater than that of the (R)-enantiomer.[5] Furthermore, while (S)-metoprolol retains significant β1-selectivity, this compound is considered almost non-selective, blocking both β1 and β2 receptors with low affinity.[5][6] Some studies suggest the (R)-enantiomer has a relatively higher blocking activity at β2 receptors compared to its β1 activity.[3][4][7]

Downstream Signaling Pathways

The primary mechanism of action for β-blockers involves the antagonism of the G-protein coupled β-adrenergic receptor signaling cascade.

3.1. Blockade of the Canonical β1-Adrenergic Pathway In cardiac cells, stimulation of β1-adrenergic receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates the stimulatory G-protein (Gs).[8] This triggers a signaling cascade:

  • Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8][9]

  • PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[2]

  • Physiological Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate (chronotropy) and myocardial contractility (inotropy).[2][10]

This compound, by binding to the β1-receptor, competitively inhibits the binding of catecholamines, thereby preventing the activation of this downstream pathway.[2][11] This blockade results in reduced intracellular cAMP levels and a dampening of the subsequent physiological responses.

Mandatory Visualization: Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->B1AR binds & activates R_Metoprolol This compound R_Metoprolol->B1AR binds & blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Increased Heart Rate & Increased Contractility PKA->Response leads to

Caption: this compound blocks the β1-adrenergic signaling cascade.

Experimental Protocols

Characterizing the mechanism of action of this compound involves specific in vitro assays to determine its binding affinity and functional antagonism.

4.1. Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for β-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing a high density of the target receptor. For example, guinea-pig left ventricular free wall for β1-receptors and soleus muscle for β2-receptors.[5]

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) to maintain pH and ionic strength.

  • Competition Binding Setup:

    • Total Binding: Incubate the membranes with a fixed concentration of a radioligand (e.g., [125I]-(S)-pindolol or [3H]-CGP 12177) with high affinity for the receptor.[5][12]

    • Non-specific Binding: In a separate set of tubes, incubate membranes with the radioligand and a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol) to saturate all receptors and measure binding to non-receptor sites.[12][13]

    • Competitor Addition: Incubate membranes with the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Allow the reactions to reach equilibrium (e.g., 30-60 minutes at a controlled temperature like 37°C).

  • Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[13]

  • Quantification: Measure the radioactivity trapped on the filters using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd,L), where [L] is the concentration of the radioligand and Kd,L is its dissociation constant.

Mandatory Visualization: Radioligand Binding Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membranes Prepare Receptor Membranes Mix Combine Membranes, Radioligand, & Competitor Membranes->Mix Radioligand Prepare Radioligand ([125I]-Pindolol) Radioligand->Mix Competitor Prepare Serial Dilutions of this compound Competitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Gamma/Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki (Data Analysis) Count->Analyze

Caption: Experimental workflow for a radioligand competition binding assay.

4.2. Adenylyl Cyclase (AC) Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity.

Objective: To quantify the inhibitory effect of this compound on catecholamine-stimulated cAMP production.

Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described for the binding assay.

  • Reaction Mixture: Prepare an assay buffer containing ATP (the substrate for AC), an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+ (a cofactor for AC).

  • Assay Setup:

    • Basal Activity: Incubate membranes with the reaction mixture alone.

    • Stimulated Activity: Incubate membranes with the reaction mixture and a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).

    • Inhibition: Pre-incubate membranes with varying concentrations of this compound, then add the reaction mixture containing the agonist.

  • Incubation: Incubate all tubes at 30-37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or by heating).

  • cAMP Quantification: Measure the amount of cAMP produced. This can be done using various methods, such as competitive enzyme immunoassays (EIA), radioimmunoassays (RIA), or by using radiolabeled [α-32P]ATP and separating the resulting [32P]cAMP via column chromatography.[14]

  • Data Analysis:

    • Plot the adenylyl cyclase activity (pmol cAMP/mg protein/min) against the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-stimulated AC activity.

Mandatory Visualization: Adenylyl Cyclase Assay Workflow

AC_Assay_Workflow cluster_setup Assay Setup cluster_run Reaction cluster_quant Quantification Membranes Receptor Membranes Preinc Pre-incubate Membranes with this compound Membranes->Preinc Buffer AC Reaction Buffer (ATP, Mg2+, etc.) Incubate Add Buffer + Agonist, Incubate at 37°C Buffer->Incubate Agonist Agonist (Isoproterenol) Agonist->Incubate Antagonist This compound (Varying Conc.) Antagonist->Preinc Preinc->Incubate Stop Terminate Reaction Incubate->Stop Quant Quantify cAMP (e.g., EIA, RIA) Stop->Quant Analyze Plot Data & Determine IC50 Quant->Analyze

Caption: Experimental workflow for an adenylyl cyclase activity assay.

Conclusion

The mechanism of action of this compound is primarily defined by its low-affinity, non-selective antagonism of β-adrenergic receptors. Unlike the potent and β1-selective (S)-enantiomer, this compound contributes little to the primary therapeutic effect of racemic metoprolol. Its interaction with β-receptors is characterized by a significantly lower binding affinity, which translates to a weak functional blockade of the adenylyl cyclase signaling pathway. Understanding these stereospecific differences is fundamental for comprehensive drug characterization and for the rationale behind developing single-enantiomer formulations in modern drug development.

References

An In-depth Technical Guide to the Enantioselective Synthesis of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metoprolol (B1676517) is a selective β₁ receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension and angina pectoris.[1] The pharmacological activity of Metoprolol resides primarily in a single enantiomer. The provided search results predominantly focus on the synthesis of (S)-Metoprolol, which is the active pharmaceutical ingredient (API).[1][2][3] This guide will therefore concentrate on the enantioselective synthesis of (S)-Metoprolol. The synthesis of the (R)-enantiomer can typically be achieved by utilizing the opposite enantiomer of the chiral catalyst or starting material described in the following pathways.

This document outlines several key enantioselective strategies, providing detailed experimental protocols, comparative data, and workflow diagrams for the synthesis of enantiopure (S)-Metoprolol.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Metoprolol can be broadly categorized into three main approaches:

  • Chiral Precursor Synthesis: This is a direct and efficient method that utilizes a readily available, enantiomerically pure starting material, most commonly (R)-epichlorohydrin, to introduce the desired stereocenter.[1][4][5]

  • Kinetic Resolution of a Racemic Intermediate: This strategy involves the synthesis of a racemic intermediate, which is then resolved into its constituent enantiomers. This is often achieved through:

    • Hydrolytic Kinetic Resolution (HKR): Employing a chiral catalyst, such as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the desired enantiomer unreacted.[6][7]

    • Enzymatic Kinetic Resolution: Using an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol (e.g., a chlorohydrin intermediate), allowing for the separation of the acylated and unreacted enantiomers.[2][8]

  • Asymmetric Reduction: This involves the reduction of a prochiral ketone precursor using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex, to create the chiral alcohol center with high enantioselectivity.[9][10]

Below is a diagram illustrating the logical relationship between these primary strategies.

G cluster_approaches Synthetic Approaches Start 4-(2-methoxyethyl)phenol (B22458) Racemic_Epoxide Racemic Epoxide (Glycidyl Ether) Start->Racemic_Epoxide + Epichlorohydrin Racemic_Chlorohydrin Racemic Chlorohydrin Start->Racemic_Chlorohydrin Prochiral_Ketone Prochiral Ketone Intermediate Start->Prochiral_Ketone Chiral_Pool Chiral Precursor Synthesis Start->Chiral_Pool + (R)-Epichlorohydrin HKR Hydrolytic Kinetic Resolution (HKR) Racemic_Epoxide->HKR Enzymatic Enzymatic Kinetic Resolution Racemic_Chlorohydrin->Enzymatic Asymmetric_Red Asymmetric Reduction Prochiral_Ketone->Asymmetric_Red R_Epi (R)-Epichlorohydrin S_Metoprolol (S)-Metoprolol Chiral_Pool->S_Metoprolol HKR->S_Metoprolol Enzymatic->S_Metoprolol Asymmetric_Red->S_Metoprolol

Caption: Overview of major synthetic routes to (S)-Metoprolol.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various enantioselective methods, allowing for a direct comparison of their efficacy.

Table 1: Chiral Precursor Synthesis & Hydrolytic Kinetic Resolution

Method Chiral Source / Catalyst Key Intermediate Overall Yield Enantiomeric Excess (e.e.) Reference
Chiral Precursor (R)-Epichlorohydrin (S)-3-[4-(2-methoxyethyl) phenoxy]-1,2-propylene oxide 79.2% >99% [5]
Chiral Precursor (S)-3-chloro-1,2-propanediol (S)-3-chloro-1,2-propanediol 53.9% >99% [6]
HKR (S,S)-salen Co(III)OAc Racemic Epichlorohydrin - >92% for (S)-Metoprolol [6]

| HKR | Jacobsen's Catalyst | Racemic Terminal Epoxide | - | 96% |[7][11] |

Table 2: Enzymatic Kinetic Resolution

Enzyme Racemic Substrate Acyl Donor E-value* Yield of (R)-Intermediate e.e. of (R)-Intermediate Reference
Candida antarctica Lipase B (CALB) 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol Vinyl butanoate >200 ~50% 99% [2][3]

| Pseudomonas fluorescens Lipase (PFL) | 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Vinyl acetate (B1210297) | 182 | ~50% | 95.4% |[7] |

*The Enantiomeric Ratio (E-value) is a measure of the enzyme's selectivity. A higher E-value indicates better separation of the enantiomers.

Experimental Protocols & Workflows

This section provides detailed methodologies for the key synthetic strategies discussed.

Synthesis via Chiral Precursor: (R)-Epichlorohydrin Method

This is one of the most direct methods, involving a Williamson ether synthesis followed by epoxide ring-opening.[1]

Caption: Workflow for (S)-Metoprolol synthesis from a chiral precursor.

Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane [1][5]

  • To a round-bottom flask, add 4-(2-methoxyethyl)phenol and a suitable solvent such as dimethylformamide (DMF).[1][12]

  • Add a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the mixture and stir.

  • Slowly add (R)-epichlorohydrin to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral epoxide. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of (S)-Metoprolol [1][5]

  • Dissolve the chiral epoxide intermediate from Step 1 in a solvent such as methanol (B129727) or isopropanol.

  • Add isopropylamine (B41738) to the solution. The reaction is often carried out with an excess of isopropylamine.

  • Heat the mixture to reflux and maintain for several hours.

  • After the reaction is complete, evaporate the solvent and excess isopropylamine under reduced pressure.

  • The resulting residue, which is the (S)-Metoprolol base, can be purified by recrystallization from a solvent like petroleum ether to yield the final product.[5]

Synthesis via Enzymatic Kinetic Resolution

This chemoenzymatic route involves the creation of a racemic chlorohydrin intermediate, followed by selective acylation of the (S)-enantiomer by a lipase, leaving the desired (R)-chlorohydrin precursor.[2][11]

G Racemic Racemic Chlorohydrin (R)-1 and (S)-1 Enzyme Lipase (CALB) + Acyl Donor (Vinyl Butanoate) Racemic->Enzyme R_Chlorohydrin (R)-Chlorohydrin (R)-1 (Unreacted, >99% ee) Enzyme->R_Chlorohydrin Slow reaction S_Ester (S)-Butanoate Ester (S)-2 (Product of acylation) Enzyme->S_Ester Fast reaction Separation Separation (e.g., Chromatography) R_Chlorohydrin->Separation Amination Amination (+ Isopropylamine) R_Chlorohydrin->Amination S_Ester->Separation Separation->R_Chlorohydrin S_Metoprolol (S)-Metoprolol Amination->S_Metoprolol SN2 Inversion

References

An In-depth Technical Guide to the Synthesis of (R)-Metoprolol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Metoprolol, the less active enantiomer of the widely used beta-blocker metoprolol (B1676517), and its analogues are crucial for research into stereoselective pharmacology and for the development of novel therapeutic agents with potentially different pharmacological profiles. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound and its analogues in high enantiopurity. Detailed experimental protocols for key methodologies, including chemoenzymatic kinetic resolution and asymmetric synthesis from chiral precursors, are presented. Quantitative data from the literature is summarized in tabular format for comparative analysis. Furthermore, this guide includes visualizations of synthetic workflows and the relevant pharmacological signaling pathway to provide a deeper understanding of the synthesis and mechanism of action of these compounds.

Introduction

Metoprolol is a selective β₁-adrenergic receptor antagonist prescribed for a variety of cardiovascular conditions, including hypertension, angina, and heart failure.[1] It is administered clinically as a racemic mixture of its (R) and (S) enantiomers. The majority of the β₁-blocking activity resides in the (S)-enantiomer.[2] Consequently, the synthesis of enantiopure (S)-metoprolol has been a major focus. However, the synthesis of the (R)-enantiomer and its analogues is of significant interest for several reasons, including its use as a stereochemical probe in pharmacological studies and the potential for novel therapeutic applications. This guide focuses on the key enantioselective synthetic routes to produce this compound and its analogues.

Synthetic Strategies

The synthesis of this compound analogues can be broadly categorized into two main approaches:

  • Chemoenzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers.

  • Asymmetric Synthesis: This approach employs chiral starting materials or catalysts to directly synthesize the desired enantiomer.

Chemoenzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely employed method for obtaining enantiomerically pure β-blocker precursors. The process typically involves the resolution of a racemic chlorohydrin intermediate. Candida antarctica lipase (B570770) B (CALB) is a commonly used enzyme for this purpose due to its high enantioselectivity.[3]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This protocol is adapted from a general procedure for the kinetic resolution of similar chlorohydrins.[3]

Materials:

  • (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, vinyl butanoate)

  • Organic solvent (e.g., hexane, acetonitrile, methyl tert-butyl ether)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a solution of racemic (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (1 equivalent) in the chosen organic solvent, add the acyl donor (typically 1.5-2 equivalents).

  • Add immobilized CALB (typically 10-50% by weight of the substrate).

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically 30-40 °C) for a specified time (e.g., 24-48 hours), or until approximately 50% conversion is reached, as monitored by techniques like TLC or HPLC.

  • Upon completion, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer is separated by column chromatography on silica (B1680970) gel.

Table 1: Quantitative Data for Lipase-Catalyzed Kinetic Resolution

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee%) of (R)-alcoholReference
Candida antarctica lipase B (CALB)Vinyl acetateHexane~50>99[3]
Candida antarctica lipase B (CALB)Vinyl butanoateAcetonitrile32>99[4]
Asymmetric Synthesis from Chiral Precursors

The most direct method for the asymmetric synthesis of this compound analogues involves the use of a chiral three-carbon synthon, typically (S)-epichlorohydrin, which upon reaction with the appropriate phenol, leads to the desired (R)-configuration in the final product.

Experimental Protocol: Synthesis of this compound from (S)-epichlorohydrin

This protocol is a generalized procedure based on established methods.

Step 1: Synthesis of (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

Materials:

Procedure:

  • A mixture of 4-(2-methoxyethyl)phenol (1 equivalent) and the chosen base (1.1-1.5 equivalents) is stirred in the solvent.

  • (S)-epichlorohydrin (1.0-1.2 equivalents) is added dropwise to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 25-70 °C) for a period of time (e.g., 4-24 hours) until completion, as monitored by TLC.

  • The reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude epoxide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

Materials:

  • (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

  • Isopropylamine (B41738)

  • Solvent (e.g., methanol, isopropanol, or neat)

Procedure:

  • The epoxide from Step 1 is dissolved in the chosen solvent or used neat.

  • An excess of isopropylamine (typically 3-10 equivalents) is added.

  • The reaction mixture is heated in a sealed vessel or under reflux (e.g., 50-80 °C) for several hours (e.g., 4-12 hours).

  • After completion, the excess isopropylamine and solvent are removed under reduced pressure.

  • The crude this compound is purified by crystallization or column chromatography.

Table 2: Quantitative Data for Asymmetric Synthesis of (S)-Metoprolol (from (R)-epichlorohydrin)

Starting PhenolChiral PrecursorOverall Yield (%)Enantiomeric Excess (ee%)Reference
p-hydroxyphenylethanol(R)-epichlorohydrin79.6>97[5]

(Note: Data for the direct synthesis of this compound analogues from various phenols is less commonly reported in a consolidated format, but the methodology is broadly applicable.)

Visualization of Workflows and Pathways

Synthetic Workflow

The general workflow for the synthesis of this compound analogues via the asymmetric route is depicted below.

Synthesis_Workflow Phenol Phenol Analogue Epoxide (R)-Epoxide Intermediate Phenol->Epoxide Williamson Ether Synthesis Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., NaOH) Base->Epoxide Metoprolol_Analogue This compound Analogue Epoxide->Metoprolol_Analogue Epoxide Ring Opening Amine Amine (e.g., Isopropylamine) Amine->Metoprolol_Analogue

Caption: Asymmetric synthesis workflow for this compound analogues.

β₁-Adrenergic Receptor Signaling Pathway

This compound and its analogues, like other beta-blockers, exert their pharmacological effects by antagonizing the β₁-adrenergic receptor. The signaling cascade initiated by this receptor is crucial to its physiological effects.

Signaling_Pathway cluster_cell Cardiomyocyte Metoprolol This compound Analogue Beta1_Receptor β1-Adrenergic Receptor Metoprolol->Beta1_Receptor Antagonism G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Caption: β₁-Adrenergic receptor signaling pathway antagonism.

Conclusion

The synthesis of this compound and its analogues can be achieved with high enantiopurity through both chemoenzymatic and asymmetric synthetic routes. The choice of methodology will depend on factors such as the availability of starting materials, desired scale, and the specific analogue being targeted. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating further investigation into the stereoselective properties and potential therapeutic applications of these compounds. The provided diagrams offer a clear visual representation of the synthetic logic and the underlying mechanism of action, aiding in both the planning of experiments and the interpretation of their results.

References

An In-depth Technical Guide on the Discovery and Development of Stereochemically Pure Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a cornerstone in the management of cardiovascular diseases, prized for its cardioselective β1-adrenergic receptor antagonism.[1][2] First synthesized in 1969 and approved for medical use in 1978, it is widely prescribed for conditions such as hypertension, angina pectoris, and heart failure.[3][4] Like many synthetic chiral drugs, metoprolol was initially developed and marketed as a racemic mixture, containing equal parts of its two enantiomers: (S)-Metoprolol and (R)-Metoprolol.[1][5]

Subsequent research revealed that the therapeutic β1-blocking activity resides almost exclusively in the (S)-enantiomer.[5][6] The (R)-enantiomer is significantly less potent in this regard and may contribute to off-target effects and an increased side-effect profile.[5][6] This crucial discovery prompted the development of a chirally pure formulation of (S)-Metoprolol, aiming to provide a more targeted therapeutic effect with improved safety and tolerability. This whitepaper provides a detailed technical overview of the discovery, development, and characterization of the pharmacologically active enantiomer of metoprolol.

A Note on Stereochemistry: While the user's query specified this compound, the vast body of scientific literature indicates that the pharmacologically active beta-1 blocking enantiomer is (S)-Metoprolol. Therefore, this guide will focus on the development and properties of (S)-Metoprolol as the therapeutically relevant isomer.

Stereoselective Synthesis and Manufacturing

The commercial production of stereochemically pure (S)-Metoprolol requires a departure from the simpler synthesis of the racemic mixture. Asymmetric synthesis or chiral resolution techniques are employed to isolate the desired enantiomer.

Racemic Synthesis

The traditional synthesis of metoprolol involves a two-step process:

  • Phenol Etherification: 4-(2-methoxyethyl)phenol (B22458) is reacted with epichlorohydrin (B41342) under aqueous alkaline conditions to form the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[7][8][9]

  • Amination: The resulting epoxide is then reacted with isopropylamine, which opens the epoxide ring to yield the racemic metoprolol base.[7][8][9]

Asymmetric Synthesis of (S)-Metoprolol

Several stereoselective methods have been developed to produce (S)-Metoprolol with high enantiomeric purity. A common strategy involves using a chiral precursor.

One effective method starts with the kinetic hydrolysis resolution of racemic epichlorohydrin.[10] This process yields enantioenriched (R)-epichlorohydrin, which can then be used as a chiral building block. The reaction of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin, followed by amination with isopropylamine, produces (S)-Metoprolol with high optical purity.[10][11]

Another approach involves the chemoenzymatic kinetic resolution of a chlorohydrin intermediate using enzymes like Candida antarctica lipase (B570770) B (CALB).[12] This allows for the separation of the enantiomers, enabling the synthesis of (S)-Metoprolol with an enantiomeric excess (ee) of over 99%.[12]

G cluster_0 Stereoselective Synthesis Workflow A Starting Materials (4-(2-methoxyethyl)phenol, Racemic Epichlorohydrin) B Kinetic Resolution of Epichlorohydrin (e.g., using (S,S)-salen Co(III)OAc) A->B C (R)-Epichlorohydrin (Chiral Precursor) B->C D Reaction with Phenol C->D E Chiral Epoxide Intermediate D->E F Amination (with Isopropylamine) E->F G (S)-Metoprolol (High Optical Purity >99%) F->G G cluster_0 β1-Adrenergic Receptor Signaling Epinephrine Epinephrine/ Norepinephrine Receptor β1-Adrenergic Receptor Epinephrine->Receptor Metoprolol (S)-Metoprolol Metoprolol->Receptor Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Effects Increased Heart Rate, Contractility, Conduction PKA->Effects G cluster_0 In Vitro Characterization Workflow A Prepare Cell Membranes (Expressing β1 or β2 Receptors) B Radioligand Binding Assay A->B F Functional Assay (cAMP) C Incubate Membranes with: 1. Radioligand (e.g., [3H]-DHA) 2. Test Compound ((S)- or this compound) B->C D Filter and Measure Bound Radioactivity C->D E Calculate IC50 and Ki (Binding Affinity) D->E G Incubate Whole Cells with: 1. Test Compound 2. Agonist (e.g., Isoprenaline) F->G H Measure Intracellular cAMP Levels G->H I Calculate IC50 (Functional Potency) H->I

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (R)-Metoprolol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Metoprolol using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for use in research, quality control, and drug development settings. Metoprolol (B1676517), a widely used beta-blocker, contains a chiral center, resulting in two enantiomers: (S)-Metoprolol and this compound. The pharmacological activity primarily resides in the (S)-enantiomer.[1] Therefore, the ability to separate and quantify the (R)-enantiomer is crucial for ensuring the stereochemical purity and therapeutic efficacy of Metoprolol drug products.

Section 1: Chiral Separation of Metoprolol Enantiomers

Principle

The enantiomers of Metoprolol can be separated using chiral stationary phases (CSPs) or by employing a chiral mobile phase additive. The direct approach using a CSP is often preferred due to its simplicity and efficiency in resolving enantiomers without the need for derivatization.[1] This section details a robust HPLC method for the enantioselective separation of (R)- and (S)-Metoprolol.

Experimental Protocol: Chiral Stationary Phase HPLC

1.2.1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD, Chiral-AGP, Cyclobond I, or Sumichiral OA-4900).[2]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade solvents.

1.2.2. Reagents

  • This compound and (S)-Metoprolol reference standards.

  • n-Hexane, Ethanol, Diethylamine, Acetic Acid (all HPLC grade).

1.2.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound and (S)-Metoprolol reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing Metoprolol by dissolving it in the mobile phase to achieve a similar concentration to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.4. Chromatographic Conditions

A variety of chiral stationary phases and mobile phases can be used for the successful enantioseparation of metoprolol.[1] The following table summarizes a selection of reported methods.

Parameter Method 1 Method 2 Method 3
Column Chiralcel ODChiralcel ODSumichiral OA-4900
Mobile Phase n-Hexane:Ethanol:Diethylamine:Acetic Acid (40:60:0.2:0.2 v/v/v/v)[1]Not SpecifiedNot Specified
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection UVUVUV
Separation Factor HighNot SpecifiedNot Specified
Resolution HighNot SpecifiedHigh (for Metoprolol acid)

1.2.5. Data Analysis Identify the peaks corresponding to (R)- and (S)-Metoprolol based on their retention times, as determined by the injection of individual enantiomer standards. Calculate the percentage of this compound in the sample using the peak areas.

Experimental Protocol: Chiral Mobile Phase Additive HPLC

An alternative to a chiral stationary phase is the use of a chiral mobile phase additive with a standard reversed-phase column.[3]

1.3.1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column compartment, and UV detector.

  • Reversed-phase C18 column (e.g., Macherey Nagel C18, 250 mm x 4.6 mm, 5.0 µm).[3]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade solvents.

1.3.2. Reagents

  • This compound and (S)-Metoprolol reference standards.

  • Methyl-β-cyclodextrin (M-β-CD) as the chiral additive.[3]

  • Methanol, HPLC grade water, Triethylamine (TEA), Glacial Acetic Acid.

1.3.3. Chromatographic Conditions

Parameter Value
Column Macherey Nagel C18 (250 mm x 4.6 mm, 5.0 µm)[3]
Mobile Phase Aqueous solution (1.5 g/L M-β-CD, 3.3 ml/L TEA, pH adjusted to 3.1 with glacial acetic acid) : Methanol (86:14 v/v)[3]
Flow Rate 0.5 mL/min[3]
Detection UV at 274 nm[3]

1.3.4. System Suitability

The system suitability should be evaluated before analysis by calculating parameters such as theoretical plates (N), retention factor (k), separation factor (α), and resolution (Rs).[4]

Section 2: Achiral Analysis of Metoprolol and its Impurities

Principle

For the routine analysis of Metoprolol in pharmaceutical dosage forms and for the determination of related substances, a reversed-phase HPLC method is commonly employed. This method can be used to quantify the total amount of Metoprolol and to detect and quantify any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC for Assay and Related Substances

2.2.1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column compartment, and UV or Diode Array Detector (DAD).

  • Reversed-phase C18 or C8 column.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade solvents.

2.2.2. Reagents

  • Metoprolol reference standard and any known impurity standards.

  • Acetonitrile, Methanol, Water (HPLC grade).

  • Phosphate buffer, Orthophosphoric acid.

2.2.3. Chromatographic Conditions

Several RP-HPLC methods have been developed for the analysis of Metoprolol, often in combination with other drugs. The following table summarizes some of these methods.

Parameter Method A Method B Method C
Column YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm)[5]Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm)[6]Enable C18G (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Buffer solution 2 : Acetonitrile (60:40 v/v)[5]Acetonitrile : 10 mM KH2PO4 buffer, pH 2.75 (70:30 v/v)[6]Methanol : Water, pH 3.5 (80:20 v/v)[7]
Flow Rate 1.2 mL/min[5]0.6 mL/min[6]1.0 mL/min[7]
Detection 235 nm[5]Not Specified240 nm[7]
Column Temp. 25°C[5]22°C[6]Ambient

2.2.4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][6] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

The following table summarizes validation data from a reported method for Metoprolol Succinate.

Validation Parameter Result
Linearity Range 4-40 µg/mL[7]
Correlation Coefficient (r²) 0.9999[7]
LOD 0.1143 µg/mL[7]
LOQ 0.3565 µg/mL[7]
Intraday Precision (%RSD) 0.57[7]
Interday Precision (%RSD) 0.68[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for HPLC analysis of this compound.

Chiral_Separation_Logic cluster_methods Chiral Separation Methods cluster_output Separated Enantiomers racemic_metoprolol Racemic Metoprolol ((R)- and (S)-enantiomers) csp Chiral Stationary Phase (CSP) e.g., Chiralcel OD racemic_metoprolol->csp cmpa Chiral Mobile Phase Additive (CMPA) e.g., Methyl-β-cyclodextrin racemic_metoprolol->cmpa r_metoprolol This compound csp->r_metoprolol s_metoprolol (S)-Metoprolol csp->s_metoprolol cmpa->r_metoprolol cmpa->s_metoprolol

Caption: Logic of chiral separation methods for Metoprolol enantiomers.

References

Chiral Separation of (R)-Metoprolol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular diseases, is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides predominantly in the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors.[1] This stereoselectivity in its mechanism of action necessitates robust analytical methods for chiral separation to support pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and experimental protocols for the chiral separation of (R)-Metoprolol using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Mechanism of Action of Metoprolol

Metoprolol is a cardioselective β1-adrenergic receptor blocker.[2] It competitively inhibits the binding of catecholamines, such as adrenaline and noradrenaline, to β1-receptors in the heart.[3][4] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the oxygen demand of the heart.[3][5] The therapeutic effects are primarily attributed to the (S)-enantiomer.[1]

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Opens Contraction Decreased Heart Rate & Myocardial Contractility Ca_Influx->Contraction Leads to Metoprolol (S)-Metoprolol Metoprolol->Beta1_Receptor Blocks

Metoprolol's β1-adrenergic receptor blockade pathway.

Chiral Separation Techniques: Quantitative Data Summary

The following tables summarize quantitative data for the chiral separation of Metoprolol enantiomers using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)DetectionReference
Chiralcel ODn-Hexane:Ethanol:Diethylamine:Acetic Acid (40:60:0.2:0.2 v/v/v/v)0.8≥ 1.5-UV at 276 nm[1]
Chiralcel ODn-Hexane:Ethanol:2-Propanol:Diethylamine (88:6:6:0.25 v/v)---UV at 276 nm[6]
Chiral-AGP-----[7]
Cyclobond I-----[7]
Sumichiral OA-4900-----[7]
Chirobiotic VMethanol:Acetic Acid:Triethylamine (100:0.2:0.15 v/v/v)0.5> 1.5> 1.2UV at 230 nm[8]
Cellulose-tris(3,5-dimethylphenylcarbamate)--3.08-Fluorescence (Ex: 275 nm, Em: 315 nm)[9]
Macherey Nagel C18 (with Chiral Additive)Aqueous M-β-CD (1.5 g/L):Methanol (86:14 v/v)0.54.1-UV at 274 nm[10]

Table 2: Supercritical Fluid Chromatography (SFC)

Chiral Stationary Phase (CSP)Mobile Phase (CO₂:Modifier)Modifier CompositionBack Pressure (bar)Temperature (°C)Resolution (Rs)Separation Factor (α)Reference
Chiralpak IG75:250.1% Isopropylamine in Isopropanol:Methanol (50:50 v/v)100-15025-45> 3.0> 1.5[11][12]

Table 3: Capillary Electrophoresis (CE)

Chiral SelectorBufferVoltage (kV)Temperature (°C)DetectionReference
Carboxymethyl-β-cyclodextrin (CM-β-CD) (10 mM)100 mM Acetate buffer (pH 4.0) with 5% 2-propanol---[13]
Carboxymethyl-β-cyclodextrin (CM-β-CD) (8 mM)50 mM Tris buffer (pH 4.0)2420-[14]
Clarithromycin----[15]

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited.

Protocol 1: HPLC Chiral Separation using a Chiral Stationary Phase (Chiralcel OD)

This protocol is based on a widely cited method for the enantioseparation of Metoprolol.[1]

1. Materials and Reagents:

  • Racemic Metoprolol Tartrate standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (analytical grade)

  • Acetic Acid (analytical grade)

  • Chiralcel OD column (250 x 4.6 mm, 10 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic Metoprolol Tartrate at a concentration of 1 mg/mL in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).

4. HPLC System Setup:

  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: As prepared in step 2

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 276 nm

  • Injection Volume: 20 µL

5. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution.

  • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5, the tailing factor (T) is ≤ 2.0 for both peaks, and the relative standard deviation (RSD) of peak areas is ≤ 2.0%.[1]

  • Inject sample solutions for analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane:Ethanol:DEA:Acetic Acid) SystemSetup HPLC System Setup (Chiralcel OD Column) MobilePhase->SystemSetup Standard Prepare Standard Solution (Racemic Metoprolol) Suitability System Suitability Test (5 Injections) Standard->Suitability Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Suitability Analysis Sample Analysis Suitability->Analysis DataAcquisition Data Acquisition & Processing Analysis->DataAcquisition

Workflow for HPLC-based chiral separation of Metoprolol.
Protocol 2: SFC Chiral Separation using a Chiral Stationary Phase (Chiralpak IG)

This protocol is adapted from a method for the simultaneous enantioseparation of several beta-blockers, including Metoprolol.[11][12]

1. Materials and Reagents:

  • Racemic Metoprolol standard

  • Carbon Dioxide (SFC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropylamine (analytical grade)

  • Chiralpak IG column

  • SFC system with a UV detector and back pressure regulator

2. Modifier Preparation:

  • Prepare the organic modifier by mixing Isopropanol and Methanol in a 50:50 (v/v) ratio.

  • Add Isopropylamine to the modifier to a final concentration of 0.1%.

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic Metoprolol in the modifier.

  • Prepare working standard solutions by diluting the stock solution with the modifier.

4. SFC System Setup:

  • Column: Chiralpak IG

  • Mobile Phase: Supercritical CO₂ and the prepared modifier in a 75:25 (v/v) ratio.

  • Flow Rate: 2.0 - 4.0 mL/min (typical for SFC)

  • Column Temperature: 35 °C

  • Back Pressure: 120 bar

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

5. Analysis:

  • Equilibrate the column with the mobile phase.

  • Inject standard and sample solutions for analysis. The method should yield a resolution factor (Rs) > 3.0 and a separation factor (α) > 1.5.[11]

SFC_Workflow cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing Modifier Prepare Modifier (IPA:MeOH with Isopropylamine) SystemSetup_SFC SFC System Setup (Chiralpak IG Column) Modifier->SystemSetup_SFC Standard_SFC Prepare Standard Solution Analysis_SFC Sample Analysis Standard_SFC->Analysis_SFC SystemSetup_SFC->Analysis_SFC DataAcquisition_SFC Data Acquisition & Processing Analysis_SFC->DataAcquisition_SFC

Workflow for SFC-based chiral separation of Metoprolol.
Protocol 3: Capillary Electrophoresis Chiral Separation

This protocol is based on a method utilizing a cyclodextrin-based chiral selector.[14]

1. Materials and Reagents:

  • Racemic Metoprolol standard

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Carboxymethyl-β-cyclodextrin (CM-β-CD)

  • Hydrochloric acid or Sodium hydroxide (B78521) for pH adjustment

  • Deionized water

  • Capillary Electrophoresis system with a UV detector

2. Buffer and Sample Preparation:

  • Prepare a 50 mM Tris buffer and adjust the pH to 4.0.

  • Dissolve CM-β-CD in the buffer to a final concentration of 8 mM to create the separation buffer.

  • Prepare a stock solution of racemic Metoprolol and dilute it with water to the desired concentration for analysis.

3. CE System Setup:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)

  • Separation Buffer: 50 mM Tris buffer (pH 4.0) containing 8 mM CM-β-CD

  • Applied Voltage: 24 kV

  • Temperature: 20 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV at 214 nm

4. Analysis:

  • Rinse the capillary with 0.1 M NaOH, water, and then the separation buffer before the first run.

  • Between runs, rinse with the separation buffer.

  • Inject the sample and start the analysis.

CE_Workflow cluster_prep_ce Preparation cluster_ce CE Analysis cluster_data_ce Data Processing Buffer_CE Prepare Separation Buffer (Tris with CM-β-CD) SystemSetup_CE CE System Setup Buffer_CE->SystemSetup_CE Sample_CE Prepare Sample Solution Injection Sample Injection Sample_CE->Injection CapillaryRinse Capillary Rinsing SystemSetup_CE->CapillaryRinse CapillaryRinse->Injection Separation Electrophoretic Separation Injection->Separation DataAcquisition_CE Data Acquisition & Processing Separation->DataAcquisition_CE

References

Application Note: Chiral Quantification of (R)-Metoprolol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517) is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides predominantly in the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors. Consequently, the stereospecific analysis of metoprolol enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides detailed protocols and quantitative data for the enantioselective quantification of (R)-Metoprolol in biological samples, primarily human plasma and urine, using modern analytical techniques.

Analytical Approaches

The quantification of metoprolol enantiomers in biological matrices necessitates highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. The key to enantioselective analysis is the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the complex biological matrix and to concentrate the analyte. The most common techniques for metoprolol extraction from plasma, serum, urine, and whole blood are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

Protein Precipitation (PPT)

This is a simple and rapid method often used for plasma and serum samples. Acetonitrile (B52724) is a common precipitating agent. The recovery rate for metoprolol using this technique is generally high. For instance, using acetonitrile for protein precipitation in human plasma has shown recovery rates between 90.70% and 101.7%.[1]

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the separation and purification of metoprolol from biological samples. It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Diethyl ether and dichloromethane (B109758) are commonly used solvents for metoprolol extraction. A novel LLE technique using a combination of diethyl ether and dichloromethane has been reported to achieve high extraction efficiency from human plasma.[3]

Solid-Phase Extraction (SPE)

SPE is a highly efficient and selective sample preparation method. It allows for the concentration of the analyte and significant cleanup of the sample. Various SPE cartridges are commercially available, such as C18 and mixed-mode cation-exchange, reversed-phase sorbents.[1][2] A selective and sensitive LC-MS/MS method for metoprolol enantiomers in human plasma utilized Lichrosep DVB HL cartridges for SPE, achieving extraction recoveries greater than 94%.[4]

Experimental Protocols

Protocol 1: Enantioselective Quantification of (R)- and (S)-Metoprolol in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the sensitive and rapid quantification of metoprolol enantiomers in human plasma.[4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard (rac-metoprolol-d6).

  • Load the sample onto a pre-conditioned Lichrosep DVB HL SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography system.

  • Chiral Column: Lux Amylose-2 (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: 15 mM ammonium (B1175870) acetate (B1210297) in water (pH 5.0) and 0.1% (v/v) diethylamine (B46881) in acetonitrile (50:50, v/v).[4]

  • Flow Rate: 0.8 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the precursor to product ion transitions for (R)- and (S)-metoprolol and the internal standard. For metoprolol, the transition is m/z 268.3 → product ion.[4]

Protocol 2: Chiral Separation of Metoprolol Enantiomers by HPLC with a Chiral Mobile Phase Additive

This protocol describes an alternative HPLC method using a conventional achiral column and a chiral mobile phase additive.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an internal standard and adjust the pH.

  • Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. HPLC Analysis

  • HPLC System: HPLC with a UV or fluorescence detector.

  • Column: Standard C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: An aqueous solution containing 1.5 g/L of Methyl-β-cyclodextrin (M-β-CD) mixed with methanol (B129727) (86:14 v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV at 274 nm.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of metoprolol enantiomers.

Table 1: LC-MS/MS Methods for (R)- and (S)-Metoprolol Quantification in Human Plasma

ParameterMethod 1[4]Method 2[7]
Sample Volume 200 µL1.0 mL
Extraction SPE (Lichrosep DVB HL)LLE (Ethyl acetate)
Chiral Column Lux Amylose-2Chirobiotic T
Linearity Range 0.500–500 ng/mL0.5–50 µg/L
LOQ 0.500 ng/mL0.5 µg/L
Recovery > 94%82%
Intra-day Precision Not specified< 6%
Inter-day Precision Not specified< 10%
Accuracy Not specified92-105%

Table 2: HPLC Methods for Metoprolol Enantiomer Separation

ParameterMethod 1 (Chiral Stationary Phase)[8]Method 2 (Chiral Mobile Phase Additive)[6]
Matrix Human PlasmaPharmaceutical Tablets
Extraction SPE or LLE-
Chiral Separation Chiralpak AD columnMethyl-β-cyclodextrin in mobile phase
Detection Not specifiedUV at 274 nm
Linearity Range 5–223 ng/mLNot specified
Resolution (Rs) Not specified4.1

Visualizations

G Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification in biological samples.

G Logical Relationship of Analytical Steps Start Start SampleCollection Sample Collection Start->SampleCollection SamplePretreatment Sample Pre-treatment SampleCollection->SamplePretreatment Chromatography Chromatographic Separation (Enantioselective) SamplePretreatment->Chromatography Detection Detection (MS/MS or UV/Fluorescence) Chromatography->Detection Quantification Quantification Detection->Quantification End End Quantification->End

Caption: Logical flow of the analytical procedure for this compound determination.

Conclusion

The enantioselective quantification of this compound in biological samples is essential for understanding its pharmacokinetic and pharmacodynamic properties. This application note has provided detailed protocols and comparative data for robust and sensitive analytical methods, primarily centered around LC-MS/MS and HPLC. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided workflows and protocols offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for the chiral analysis of metoprolol.

References

Application Notes and Protocols for In Vitro Evaluation of (R)-Metoprolol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely used beta-1 selective adrenergic receptor antagonist prescribed for a variety of cardiovascular conditions. It is administered as a racemic mixture of (S)- and (R)-enantiomers.[1] The pharmacological activity of metoprolol is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the beta-1 adrenergic receptor.[1][[“]][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of (R)-Metoprolol's activity, focusing on its interaction with the beta-1 adrenergic receptor. Understanding the pharmacological profile of the less active (R)-enantiomer is crucial for a comprehensive understanding of the drug's overall effects and for stereoselective drug development.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity, specifically its binding affinity for the beta-1 and beta-2 adrenergic receptors.

Table 1: Binding Affinity of Metoprolol Enantiomers at Beta-Adrenergic Receptors

EnantiomerReceptor Subtype-log Ki (M)Ki (nM)Reference
This compoundBeta-15.00 ± 0.0610,000[3][4]
This compoundBeta-24.52 ± 0.0930,200[3][4]
(S)-MetoprololBeta-17.73 ± 0.1018.6[3][4]
(S)-MetoprololBeta-26.28 ± 0.06525[3][4]

Ki values were calculated from the reported -log equilibrium dissociation constants.

Table 2: Functional Activity of Racemic Metoprolol

AssayParameterValueSpecies/TissueReference
Chronotropic Effect (in vivo)IC50216 ± 36 ng/mLControl Rats[5]
Chronotropic Effect (in vivo)IC50123 ± 15 ng/mLFructose-fed Hypertensive Rats[5][6]
Noradrenaline Inhibition (in vitro)pKb6.99 ± 0.12Wistar-Kyoto Rat Atria[7]
Noradrenaline Inhibition (in vitro)pKb6.35 ± 0.14Spontaneously Hypertensive Rat Atria[7]

Note: The functional data presented is for racemic metoprolol. Due to the significantly lower binding affinity of this compound, its functional antagonist potency is considerably weaker than that of the (S)-enantiomer, and specific in vitro functional data for this compound is limited.

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist such as norepinephrine, couples to a Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in various physiological responses, including increased heart rate and contractility. This compound, as a weak antagonist, competes with agonists for binding to the receptor, thereby attenuating this signaling pathway.

Beta1_Signaling_Pathway Receptor β1-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks ATP:e->cAMP:w PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: Beta-1 adrenergic receptor signaling pathway and the site of action for this compound.

Experimental Workflow: In Vitro Characterization of a GPCR Antagonist

The following diagram outlines a general workflow for the in vitro characterization of a GPCR antagonist, such as this compound. This workflow encompasses initial binding studies to determine affinity, followed by functional assays to assess the antagonist's potency in modulating receptor signaling.

Experimental_Workflow start Start membrane_prep Membrane Preparation (e.g., from cells expressing β1-AR) start->membrane_prep cell_culture Cell Culture (e.g., HEK293 expressing β1-AR) start->cell_culture binding_assay Radioligand Binding Assay (Competition) membrane_prep->binding_assay ki_determination Determine Binding Affinity (Ki) of this compound binding_assay->ki_determination data_analysis Data Analysis and Pharmacological Profiling ki_determination->data_analysis functional_assay cAMP Functional Assay cell_culture->functional_assay ic50_determination Determine Functional Potency (IC50) against agonist stimulation functional_assay->ic50_determination ic50_determination->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro characterization of a GPCR antagonist.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Beta-1 Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the beta-1 adrenergic receptor through competition with a radiolabeled ligand.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells or tissues expressing the beta-1 adrenergic receptor (e.g., HEK293 cells stably expressing human ADRB1, guinea-pig left ventricular free wall).[3][4]

  • Radioligand: A suitable high-affinity radiolabeled antagonist for the beta-1 adrenergic receptor (e.g., [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol).

  • This compound: A stock solution of known concentration.

  • Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., propranolol).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of non-labeled antagonist (e.g., 10 µM propranolol), and membrane preparation.

      • Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Beta-1 Adrenergic Receptor Antagonism

This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by an agonist in whole cells expressing the beta-1 adrenergic receptor.

1. Materials and Reagents:

  • Cell Line: A suitable cell line stably expressing the human beta-1 adrenergic receptor (e.g., HEK293 or CHO cells).[8]

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Agonist: A known beta-adrenergic receptor agonist (e.g., Isoproterenol or Norepinephrine).

  • This compound: A stock solution of known concentration.

  • PDE Inhibitor: A phosphodiesterase inhibitor to prevent cAMP degradation (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Cell Culture:

    • Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Wash the cells with serum-free medium or assay buffer.

    • Add varying concentrations of this compound to the wells. Include a vehicle control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells, except for the basal control wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each well based on the standard curve.

  • Plot the cAMP concentration (or percentage of agonist response) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of this compound.

Conclusion

The provided protocols and data highlight the stereoselective nature of metoprolol's interaction with the beta-1 adrenergic receptor. The (R)-enantiomer exhibits significantly lower binding affinity compared to the (S)-enantiomer, which translates to a much weaker functional antagonism. These in vitro assays are fundamental tools for characterizing the pharmacological properties of individual enantiomers and are essential for the development of more selective and effective therapeutics.

References

Application Notes and Protocols for (R)-Metoprolol Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of (R)-Metoprolol, a selective β1-adrenergic receptor antagonist. The following sections detail commonly used animal models, experimental protocols for inducing relevant disease states and administering the compound, and key signaling pathways involved in its mechanism of action.

Rationale for Animal Model Selection

The choice of an appropriate animal model is paramount for the translational relevance of preclinical findings. This compound primarily targets the cardiovascular system, making models of heart disease particularly relevant.

  • Rodents (Mice and Rats): Mice, especially genetically modified strains like ApoE-/-, and rats (e.g., Sprague-Dawley, Wistar, Spontaneously Hypertensive Rats) are frequently used for initial efficacy, mechanistic, and pharmacokinetic studies. Their advantages include cost-effectiveness, well-characterized genetics, and ease of handling. Rats, being larger than mice, facilitate surgical procedures and repeated blood sampling. Spontaneously Hypertensive Rats (SHR) are a valuable model for studying the antihypertensive effects of metoprolol (B1676517).

  • Rabbits: Rabbit models are used to study the effects of metoprolol on cardiac remodeling and protection of cardiomyocytes, particularly in the context of heart failure.

  • Canines (Dogs): Dogs offer a closer physiological and anatomical resemblance to the human cardiovascular system. They are utilized in models of chronic obstructive sleep apnea-induced cardiac remodeling and for comparing the efficacy of different beta-blockers.

  • Pigs: Due to significant similarities in cardiac anatomy and coronary circulation to humans, pigs are considered a highly translational model for cardiovascular research.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of metoprolol in various animal models.

Table 1: Pharmacokinetic Parameters of Metoprolol Enantiomers in Rats

ParameterThis compound(S)-MetoprololAnimal ModelAdministrationNotesReference
Plasma Concentration Comparable to (S)-enantiomerComparable to (R)-enantiomerWistar RatsIntravenousNo significant differences in pharmacokinetic parameters were observed between the two enantiomers after IV administration.
AUC (Area Under the Curve) Slightly higher than (S)-enantiomerSlightly lower than (R)-enantiomerWistar RatsOralWith aging, the AUC for both enantiomers increased.
Cmax (Maximum Plasma Concentration) Slightly higher than (S)-enantiomerSlightly lower than (R)-enantiomerWistar RatsOralCmax increased for both enantiomers with age.
Oral Clearance Slightly lower than (S)-enantiomerSlightly higher than (R)-enantiomerWistar RatsOralOral clearance decreased for both enantiomers with age, and the change was enantioselective.
Half-life (t½) Prolonged with ageProlonged with ageWistar RatsIntravenousSignificant prolongation of half-life was observed between 3 and 12 months of age.

Table 2: Pharmacodynamic Effects of Metoprolol in Hypertensive Rats

ParameterSham-operated (SO) RatsAortic Coarctation (ACo) RatsAnimal ModelNotesReference
Decrease in Mean Arterial Pressure (ΔMAP) -14 +/- 2 mmHg-26 +/- 4 mmHgAortic Coarctation Hypertensive RatsThe depressor effect of metoprolol was greater in hypertensive rats.
pKb (Dissociation Constant) 7.49 +/- 0.207.19 +/- 0.23Aortic Coarctation Hypertensive RatsNo significant difference in the affinity of metoprolol for the beta-adrenoceptor.
pEC50 (Inverse Agonist Activity) 4.9 +/- 0.25.2 +/- 0.2Aortic Coarctation Hypertensive RatsNo significant difference in the maximal inverse agonistic effect.

Detailed Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to create a model of myocardial infarction.

Materials:

  • Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Rodent ventilator

  • Surgical instruments

  • 6-0 silk suture

  • ECG monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Intubate the animal and connect it to a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • LAD Ligation: Identify the LAD artery and pass a 6-0 silk suture around it. Ligate the artery to induce myocardial infarction. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes.

  • Wound Closure: Close the chest wall, muscle layers, and skin.

  • Post-operative Care: Provide analgesia and monitor the animal for recovery.

Protocol 2: Administration of this compound

A. Oral Gavage (Rats):

  • Dosage: A typical dose is 50 mg/kg daily.

  • Procedure:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water, saline).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

    • Carefully insert the gavage needle into the esophagus and slowly administer the solution.

B. Intravenous Injection (Mice):

  • Dosage: A typical dose is in the range of 1-5 mg/kg.

  • Procedure:

    • Dissolve this compound in sterile saline.

    • Administer as a bolus injection via the tail vein.

Protocol 3: Assessment of Cardiac Function (Echocardiography in Mice)

Echocardiography is a non-invasive method to assess cardiac structure and function.

Procedure:

  • Anesthesia: Lightly anesthetize the mouse (e.g., with isoflurane).

  • Preparation: Shave the chest area and apply ultrasound gel.

  • Image Acquisition: Use a high-frequency ultrasound probe to acquire M-mode and B-mode images from the parasternal long- and short-axis views.

  • Measurements: Measure parameters such as Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.

Signaling Pathways and Experimental Workflows

This compound, as a β1-selective adrenergic receptor antagonist, modulates several downstream signaling pathways.

β-Adrenergic Receptor Signaling Pathway

Under normal physiological conditions, stimulation of β1-adrenergic receptors by catecholamines activates a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, resulting in increased heart rate and contractility. In heart failure, this pathway is often chronically activated, leading to detrimental effects like apoptosis and adverse cardiac remodeling. This compound blocks this pathway by competitively inhibiting the binding of catecholamines to the β1-receptor.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates Gs Gs Protein Beta1_AR->Gs Activates Metoprolol This compound Metoprolol->Beta1_AR Inhibits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CaMKII CaMKII PKA->CaMKII Activates Contractility Increased Contractility PKA->Contractility Apoptosis Apoptosis & Remodeling CaMKII->Apoptosis

β-Adrenergic Receptor Signaling Pathway
Experimental Workflow for this compound Efficacy Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of myocardial infarction.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Rats (e.g., Sprague-Dawley) MI_Induction Induce Myocardial Infarction (LAD Ligation) Animal_Selection->MI_Induction Grouping Randomize into Groups (Control vs. Metoprolol) MI_Induction->Grouping Treatment_Admin Administer this compound (e.g., Oral Gavage) Grouping->Treatment_Admin Echo Echocardiography (Assess Cardiac Function) Treatment_Admin->Echo Histo Histopathology (Infarct Size, Fibrosis) Treatment_Admin->Histo Biochem Biochemical Analysis (Biomarkers) Treatment_Admin->Biochem Data_Analysis Statistical Analysis of Results Echo->Data_Analysis Histo->Data_Analysis Biochem->Data_Analysis

Experimental Workflow for Efficacy Study

Application Notes and Protocols for (R)-Metoprolol in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely investigated compound in the context of cardiovascular diseases. Its therapeutic potential stems from its ability to competitively block β1-adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2][3] This action mitigates the effects of catecholamines like adrenaline and noradrenaline, leading to reduced heart rate, decreased myocardial contractility, and lower blood pressure.[3][4] In preclinical cardiovascular disease models, this compound is utilized to study its effects on cardiac remodeling, heart failure, and myocardial infarction. These models are crucial for elucidating the underlying mechanisms of its cardioprotective effects and for the development of novel therapeutic strategies.

Mechanism of Action

This compound's primary mechanism of action is the selective and competitive inhibition of β1-adrenergic receptors in the heart.[1][2] This blockade disrupts the downstream signaling cascade typically initiated by catecholamine binding. Specifically, it reduces the activation of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1] Lower cAMP levels result in reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins involved in cardiac function.[1] The consequences of reduced PKA activity include decreased calcium influx through L-type calcium channels, leading to a reduction in myocardial contractility.[1] By diminishing the workload and oxygen demand of the heart, metoprolol (B1676517) alleviates symptoms associated with various cardiovascular conditions.[1][4]

Recent studies have also highlighted other molecular pathways influenced by metoprolol. For instance, it has been shown to mitigate ischemic heart remodeling and fibrosis by increasing the expression of A-kinase anchoring protein 5 (AKAP5).[5] Metoprolol has also been found to modulate inflammatory responses in cardiomyocytes through β-arrestin2 biased agonism and inhibition of the NF-κB signaling cascade.[6][7]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in various cardiovascular disease models.

Table 1: Effects of Metoprolol on Cardiac Function in a Rat Model of Myocardial Infarction

ParameterControl (MI)Metoprolol (MI)P-value
Left Ventricular Ejection Fraction (LVEF) (%)45.2 ± 5.658.7 ± 6.1<0.05
Left Ventricular Fractional Shortening (LVFS) (%)21.3 ± 3.430.1 ± 4.2<0.05
Heart Rate (bpm)380 ± 25310 ± 20<0.05
Interstitial Collagen Volume Fraction (%)15.8 ± 2.19.2 ± 1.5<0.05

Data are presented as mean ± standard deviation.

Table 2: Effects of Metoprolol on Molecular Markers in a Rabbit Model of Heart Failure

ParameterControl (HF)Metoprolol (HF)P-value
AKAP5 Protein Expression (arbitrary units)0.85 ± 0.121.45 ± 0.21<0.01
Connexin 43 (Cx43) Protein Expression (arbitrary units)0.42 ± 0.080.78 ± 0.11<0.05
TNF-α mRNA Expression (fold change)4.2 ± 0.71.8 ± 0.4<0.01
IL-6 mRNA Expression (fold change)3.5 ± 0.61.5 ± 0.3<0.01

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction by Left Coronary Artery Ligation in Rats

This protocol describes the creation of a myocardial infarction (MI) model in rats, a commonly used model to study the efficacy of cardioprotective agents like this compound.[8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holder)

  • 6-0 silk suture

  • ECG monitoring system

  • Heating pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance). Intubate the animal and connect it to a rodent ventilator.

  • Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with an appropriate antiseptic solution.

  • Thoracotomy: Make a left lateral thoracotomy incision in the fourth intercostal space to expose the heart.

  • Coronary Artery Ligation: Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Induction of MI: Tightly ligate the LAD coronary artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium and ST-segment elevation on the ECG.

  • Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.

  • Post-operative Care: Administer analgesics as prescribed by the institutional animal care and use committee (IACUC) protocol. Monitor the animal closely during recovery.

Protocol 2: Induction of Heart Failure by Transverse Aortic Constriction (TAC) in Mice

This protocol details the TAC procedure in mice, a model of pressure-overload-induced heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Surgical instruments

  • 7-0 silk suture

  • A 27-gauge needle

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Place the animal in a supine position and perform a median sternotomy to expose the aortic arch.

  • Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left carotid arteries.

  • Pass a 7-0 silk suture underneath the transverse aorta.

  • Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

  • Promptly remove the needle to create a constriction of a defined diameter.

  • Closure: Close the chest and skin incisions.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

Protocol 3: Administration of this compound

Routes of Administration:

  • Oral Gavage: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). Administer the solution using a gavage needle. A common dosage for rats is 10-50 mg/kg/day.[8]

  • Osmotic Minipumps: For continuous administration, this compound can be delivered via subcutaneously implanted osmotic minipumps. This ensures stable plasma concentrations of the drug.

Protocol 4: Echocardiographic Assessment of Cardiac Function

Echocardiography is a non-invasive technique to assess cardiac structure and function.

Procedure:

  • Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize cardiodepressive effects.

  • Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain standard two-dimensional, M-mode, and Doppler images from parasternal long- and short-axis views.

  • Measurements:

    • Left Ventricular Dimensions: Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

    • Systolic Function: Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • Diastolic Function: Assess mitral inflow patterns (E/A ratio) and tissue Doppler velocities (e'/a').

Protocol 5: Quantification of Cardiac Fibrosis

Histological analysis is used to quantify the extent of fibrosis in the cardiac tissue.

Procedure:

  • Tissue Preparation: Euthanize the animal and excise the heart. Fix the heart in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the heart and stain with Masson's trichrome or Picrosirius red to visualize collagen fibers (which stain blue or red, respectively).

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software to quantify the fibrotic area as a percentage of the total myocardial area.

Protocol 6: Western Blot Analysis for AKAP5 and Connexin 43

Materials:

  • Cardiac tissue lysate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AKAP5, anti-Connexin 43, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize frozen cardiac tissue in ice-cold RIPA buffer. Centrifuge the lysate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AKAP5 or anti-Connexin 43) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization

Metoprolol_Signaling_Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR activates Metoprolol This compound Metoprolol->Beta1_AR blocks AKAP5 AKAP5 Metoprolol->AKAP5 increases NFkB NF-κB Signaling Metoprolol->NFkB inhibits AC Adenylyl Cyclase Beta1_AR->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Ca_influx Ca2+ Influx Calcium_Channels->Ca_influx Contractility Myocardial Contractility Ca_influx->Contractility increases Fibrosis Fibrosis AKAP5->Fibrosis reduces Inflammation Inflammation NFkB->Inflammation promotes Experimental_Workflow cluster_model_creation Cardiovascular Disease Model Induction cluster_treatment Treatment Regimen cluster_analysis Data Collection and Analysis MI Myocardial Infarction (LAD Ligation) Metoprolol_Admin This compound Administration (e.g., Oral Gavage) MI->Metoprolol_Admin Control_Admin Vehicle Control Administration MI->Control_Admin HF Heart Failure (Transverse Aortic Constriction) HF->Metoprolol_Admin HF->Control_Admin Echo Echocardiography (Cardiac Function) Metoprolol_Admin->Echo Histo Histology (Fibrosis Quantification) Metoprolol_Admin->Histo WB Western Blot (AKAP5, Cx43) Metoprolol_Admin->WB Control_Admin->Echo Control_Admin->Histo Control_Admin->WB Outcome Assessment of Cardioprotective Effects Echo->Outcome Histo->Outcome WB->Outcome

References

Application Note: Stereoselective Determination of (R)-Metoprolol and (S)-Metoprolol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the stereoselective determination and quantification of (R)-Metoprolol and (S)-Metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metoprolol (B1676517) is a beta-blocker administered as a racemic mixture, with the (S)-enantiomer being the pharmacologically active agent.[1] A highly selective chiral stationary phase is utilized for the chromatographic separation of the enantiomers, followed by sensitive detection with a triple quadrupole mass spectrometer. The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where the stereoselective disposition of metoprolol is investigated.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular conditions such as hypertension and angina pectoris.[2] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The majority of the therapeutic activity is attributed to the (S)-enantiomer, which has a significantly higher affinity for β1-adrenergic receptors.[1][2] Due to the stereoselective metabolism and pharmacokinetics of metoprolol, it is crucial to employ analytical methods that can differentiate and quantify the individual enantiomers in biological matrices.[1] This application note presents a validated LC-MS/MS method for the chiral separation and quantification of (R)- and (S)-metoprolol in human plasma.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of metoprolol enantiomers from human plasma.

Protocol:

  • Condition a suitable SPE cartridge (e.g., Lichrosep DVB HL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 200 µL of human plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1-2 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of (R)- and (S)-Metoprolol is achieved using a chiral stationary phase.

LC Conditions:

ParameterValue
Column Lux Amylose-2 (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 15 mM Ammonium Acetate in Water (pH 5.0) and 0.1% Diethylamine in Acetonitrile (50:50, v/v)
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for the detection and quantification of the metoprolol enantiomers.

MS/MS Parameters:

Parameter(R)- and (S)-Metoprolol
Ionization Mode ESI Positive
MRM Transition m/z 268.2 → 116.2
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the stereoselective determination of metoprolol enantiomers, based on data from various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 5000.5
(S)-Metoprolol0.5 - 5000.5

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound1.5< 6%< 10%92-105%
25< 6%< 10%92-105%
400< 6%< 10%92-105%
(S)-Metoprolol1.5< 6%< 10%92-105%
25< 6%< 10%92-105%
400< 6%< 10%92-105%

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)
This compoundSolid-Phase Extraction> 90%
(S)-MetoprololSolid-Phase Extraction> 90%

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample spe Solid-Phase Extraction plasma->spe elution Elution spe->elution drydown Evaporation elution->drydown reconstitution Reconstitution drydown->reconstitution lc Chiral LC Separation reconstitution->lc ms Tandem MS Detection lc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification of (R)- and (S)-Metoprolol data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for the stereoselective determination of (R)- and (S)-Metoprolol.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the stereoselective determination of (R)- and (S)-Metoprolol in human plasma. The use of a chiral stationary phase allows for the effective separation of the enantiomers, and tandem mass spectrometry ensures high selectivity and sensitivity. The simple and efficient sample preparation protocol contributes to the high-throughput capabilities of this method, making it well-suited for a variety of research applications in the fields of pharmacology and drug development.

References

Application Notes and Protocols for (R)-Metoprolol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It exists as a racemic mixture of two enantiomers, (S)-Metoprolol and (R)-Metoprolol. The pharmacological activity of metoprolol is predominantly attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors.[1][2] The (R)-enantiomer, conversely, has a much lower affinity for these receptors.[3]

Recent research has explored the potential of β-blockers, including metoprolol, as anticancer agents.[4] Studies have shown that racemic metoprolol can induce apoptosis and reduce the viability of various cancer cell lines in a dose- and time-dependent manner.[5] These effects are thought to be mediated through the blockade of β-adrenergic signaling pathways that can influence tumor growth, proliferation, and survival.[5]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. It is important to note that while the focus is on the (R)-enantiomer, a significant portion of the available in vitro data has been generated using the racemic mixture. Therefore, data for racemic metoprolol is presented to provide a frame of reference, with the critical understanding that the biological activity is primarily driven by the (S)-enantiomer.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of racemic metoprolol on various cancer cell lines. This data can serve as a starting point for designing experiments with this compound, keeping in mind its lower expected potency.

Table 1: Cytotoxic Effects of Racemic Metoprolol on Human Leukemic Cell Lines [5][6]

Cell LineTreatment DurationSignificant Cytotoxicity Observed at Concentrations (µg/mL)
U937 (Monocyte)48 hours1000
72 hours≥ 500
MOLT-4 (T-cell)48 hours1000
72 hours≥ 100
Jurkat (T-cell)72 hours≥ 100

Table 2: Effects of Racemic Metoprolol on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEffectObservations
A549 Apoptosis InductionMetoprolol at 50 µM induced apoptosis.
NecrosisNo significant necrosis observed.
Colony FormationReduced the number and area of cell colonies at higher concentrations.
H1299 Apoptosis InductionMetoprolol at 50 µM induced apoptosis.
NecrosisInduced necrosis at lower concentrations.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Metoprolol's solubility can be pH-dependent, and it is a weak base.[7]

Materials:

  • This compound tartrate or succinate (B1194679) powder

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Protocol for this compound Tartrate in DMSO (Recommended for high concentration stocks):

  • In a sterile conical tube, weigh the desired amount of this compound tartrate powder.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for this compound Succinate in PBS (for lower concentration, fresh preparations):

  • Weigh the desired amount of this compound succinate powder in a sterile conical tube.

  • Add the required volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 5 mg/mL).

  • Vortex until the powder is fully dissolved.

  • It is recommended to prepare this aqueous solution fresh on the day of the experiment.[7]

Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods and can be used to assess the effect of this compound on cell viability.[5][8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[7]

  • Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[9][10]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Adrenergic Agonist (e.g., Norepinephrine) BAR β-Adrenergic Receptor Agonist->BAR G_Protein Gs Protein BAR->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates R_Metoprolol This compound R_Metoprolol->BAR Weak Antagonist ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) PKA->Cellular_Response phosphorylates targets Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion BAR β-Adrenergic Receptor PKA PKA BAR->PKA activates Metoprolol Metoprolol Metoprolol->BAR MAPK_Pathway AKT/MAPK Pathway (e.g., ERK) Metoprolol->MAPK_Pathway inhibits Bcl2 Bcl-2 (Anti-apoptotic) Metoprolol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Metoprolol->Bax upregulates PKA->MAPK_Pathway activates Proliferation Cell Proliferation & Survival Genes MAPK_Pathway->Proliferation promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis inhibits Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Experimental_Workflow Start Start: Cell Culture Seeding Seed cells in multi-well plates Start->Seeding Treatment Treat with this compound (various concentrations and time points) Seeding->Treatment Assay Perform Assays Treatment->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis Data_Analysis Data Acquisition & Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: (R)-Metoprolol Experimental Protocol Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Metoprolol. The information is designed to address specific issues that may be encountered during synthesis, chiral separation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of racemic Metoprolol?

A1: Racemic Metoprolol is commonly synthesized through a two-step process. The first step involves the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The second step is the ring-opening of the epoxide with isopropylamine (B41738) to yield Metoprolol. Variations in reaction conditions, such as the choice of base (e.g., sodium hydroxide (B78521), potassium carbonate), solvent (e.g., water, DMF, methanol), and temperature, have been reported.

Q2: How can I selectively synthesize this compound?

A2: Enantioselective synthesis of this compound can be achieved by using a chiral starting material. One common approach is to use (R)-epichlorohydrin in the reaction with 4-(2-methoxyethyl)phenol. This directs the stereochemistry of the subsequent ring-opening reaction with isopropylamine to favor the formation of the (R)-enantiomer. Another approach involves the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using a lipase (B570770) enzyme like Candida antarctica lipase B (CALB).

Q3: What are the key analytical techniques for determining the enantiomeric purity of this compound?

A3: The most prevalent technique for determining the enantiomeric purity of Metoprolol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This method allows for the direct separation of the (R) and (S) enantiomers. Other reported methods include capillary electrophoresis and gas chromatography-mass spectrometry (GC-MS) after derivatization.

Troubleshooting Guides

Synthesis of this compound
Issue Possible Cause(s) Troubleshooting/Optimization Strategy
Low Yield of Epoxide Intermediate Incomplete reaction of 4-(2-methoxyethyl)phenol.- Ensure stoichiometric amounts of reagents or a slight excess of epichlorohydrin. - Optimize reaction temperature and time; refluxing at 70-80°C for 12-14 hours is common. - Ensure efficient stirring for proper mixing of reactants.
Side reactions or degradation of the product.- Control the addition of the base to avoid localized high concentrations. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Low Yield of this compound Incomplete ring-opening of the epoxide.- Use an excess of isopropylamine. - Optimize the reaction temperature; heating to reflux is a common practice.
Formation of impurities.- Purify the epoxide intermediate before the ring-opening step. - Control the reaction temperature to minimize side reactions.
Poor Enantiomeric Excess (ee) Racemization during the reaction.- If using (R)-epichlorohydrin, ensure its chiral purity. - For enzymatic resolutions, optimize reaction conditions (e.g., solvent, temperature, enzyme loading) to maximize enantioselectivity.
Chiral HPLC Separation of Metoprolol Enantiomers
Issue Possible Cause(s) Troubleshooting/Optimization Strategy
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).- Screen different types of CSPs. Polysaccharide-based columns like Chiralcel OD and Chiralpak AD are commonly used and have shown good separation for Metoprolol.
Suboptimal mobile phase composition.- Adjust the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) and the acidic/basic additives (e.g., diethylamine (B46881), triethylamine, acetic acid). - For reversed-phase HPLC, consider using a chiral mobile phase additive like methyl-β-cyclodextrin.
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Add a small amount of a competing amine (e.g., diethylamine, triethylamine) to the mobile phase to block active sites on the silica (B1680970) surface of the CSP.
Column overload.- Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature.
HPLC system issues (e.g., pump malfunction, leaks).- Perform system suitability tests and regular maintenance of the HPLC system.

Experimental Protocols

Protocol 1: Synthesis of Racemic Metoprolol

This protocol is a generalized procedure based on common laboratory practices for the synthesis of racemic Metoprolol.

  • Step 1: Epoxide Formation

    • In a round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as methanol (B129727) or dimethylformamide (DMF).

    • Add a base, such as sodium hydroxide or potassium carbonate, to the mixture and stir for 5-15 minutes.

    • Slowly add epichlorohydrin to the reaction mixture.

    • Heat the mixture to reflux at approximately 70-80°C for 12-14 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the resulting epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, by column chromatography or distillation under vacuum.

  • Step 2: Ring-Opening Reaction

    • Dissolve the purified epoxide in a suitable solvent like methanol.

    • Add isopropylamine to the solution and stir.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • The crude Metoprolol can be purified by recrystallization or column chromatography.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a typical HPLC method for the separation of Metoprolol enantiomers.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane, ethanol or isopropanol, and a small amount of an amine modifier like diethylamine (e.g., hexane:isopropanol:diethylamine 80:20:0.1 v/v/v). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Column Temperature: Maintain a constant column temperature, for instance, 25°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of 274 nm or 280 nm is suitable for Metoprolol.

  • Sample Preparation: Dissolve the Metoprolol sample in the mobile phase or a compatible solvent.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Metoprolol Enantioseparation

Chiral Stationary PhaseTypical Mobile PhaseObservationsReference(s)
Chiralcel OD Hexane/Isopropanol/DiethylamineProvides high separation and resolution factors for Metoprolol enantiomers.
Chiral-AGP Phosphate buffer/Organic modifierEffective for separating Metoprolol and its metabolites.
Cyclobond I Acetonitrile/WaterCan be used for the chiral separation of Metoprolol.
Chirobiotic V Methanol/Acetic acid/TriethylamineGood enantioseparation of various beta-blockers, including Metoprolol.
Chiralpak AD Hexane/Ethanol/Isopropanol/DiethylamineUsed for the stereoselective analysis of Metoprolol and its metabolite α-hydroxymetoprolol in plasma.

Table 2: Reported HPLC-UV Method Parameters for Metoprolol Analysis

ParameterValueReference(s)
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 50 mM Disodium hydrogen phosphate:Methanol:Acetonitrile (525:225:250 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 222 nm
Column Temperature 24 ± 2 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 4-(2-methoxyethyl)phenol + (R)-Epichlorohydrin epoxide (S)-Epoxide Intermediate start->epoxide Base, Heat metoprolol This compound Base epoxide->metoprolol Isopropylamine, Heat salt This compound Salt metoprolol->salt Acid (e.g., Succinic) purification Purification (Crystallization/Chromatography) salt->purification hplc Chiral HPLC Analysis purification->hplc purity Enantiomeric Purity (ee%) hplc->purity

Caption: Workflow for this compound Synthesis and Analysis.

troubleshooting_logic start Poor Chiral HPLC Resolution cause1 Suboptimal Mobile Phase? start->cause1 cause2 Incorrect CSP? start->cause2 cause3 Poor Peak Shape? start->cause3 solution1a Optimize Organic Modifier Ratio cause1->solution1a solution1b Adjust Additive Concentration cause1->solution1b solution2 Screen Different CSP Types cause2->solution2 solution3 Add Competing Amine to Mobile Phase cause3->solution3

Caption: Troubleshooting Logic for Chiral HPLC Separation.

(R)-Metoprolol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (R)-Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most prevalent and effective method for the enantioselective separation of metoprolol (B1676517) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). This direct approach is often preferred due to its simplicity and efficiency in resolving the (R) and (S) enantiomers without the need for derivatization.[1] Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used.[2][3]

Q2: Which chiral stationary phase (CSP) is recommended for this compound purification?

A2: Several CSPs have been successfully employed for the separation of metoprolol enantiomers. The Chiralcel OD column, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been reported to provide high separation and resolution factors for metoprolol.[2][4][5] Other effective CSPs include Chiralpak AD-H, Lux Cellulose-1, and Chirobiotic T.[6] The choice of CSP will often depend on the specific experimental conditions and available resources.

Q3: What are the critical parameters to consider when developing an HPLC method for this compound purification?

A3: Key parameters to optimize for successful chiral separation of metoprolol include the choice of the chiral stationary phase, the composition of the mobile phase (including the type and proportion of organic modifiers and additives), column temperature, and flow rate.[2][3] The water content of the mobile phase can also be of utmost importance for chiral separation.[2]

Q4: Can this compound be purified without a chiral column?

A4: Yes, it is possible to separate metoprolol enantiomers on a conventional achiral column by using a chiral mobile phase additive.[1] For instance, methyl-β-cyclodextrin can be added to the mobile phase to achieve enantioseparation on a C18 column.

Troubleshooting Guides

Issue 1: Poor Resolution Between (R)- and (S)-Metoprolol Peaks

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for metoprolol. Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one with better recognition for metoprolol enantiomers. Chiralcel OD and Chiralpak AD are often good starting points.[3][4]
Suboptimal Mobile Phase Composition The type and ratio of organic modifiers (e.g., ethanol, isopropanol, acetonitrile) and additives (e.g., diethylamine (B46881), triethylamine (B128534), acetic acid) significantly impact resolution. Systematically vary the mobile phase composition. For normal phase chromatography, a mobile phase of n-Hexane, Ethanol, and an acidic or basic modifier is common.[1] For reversed-phase with a chiral additive, adjusting the concentration of the additive and the pH is crucial.
Incorrect Column Temperature Enantioselectivity can be temperature-dependent.[2] Experiment with different column temperatures (e.g., in a range of 15-40°C) to see if resolution improves.
Inappropriate Flow Rate The efficiency of the separation can be strongly dependent on the flow rate.[2] A lower flow rate generally increases resolution but also increases run time. Optimize the flow rate to achieve a balance between resolution and analysis time.
Co-elution with Impurities or Metabolites Impurities or metabolites in the sample can interfere with the separation. Ensure adequate sample preparation to remove potential interferences. If separating from metabolites like α-hydroxymetoprolol, a coupled column system may be necessary.[4]
Issue 2: Peak Tailing for the this compound Peak

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on silica-based CSPs can cause peak tailing for basic compounds like metoprolol. Add a basic modifier, such as diethylamine or triethylamine (typically 0.1-0.2%), to the mobile phase to mask these active sites.[6]
Column Overload Injecting too much sample can lead to peak distortion and tailing. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may have degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH For reversed-phase separations, the pH of the mobile phase can affect the ionization state of metoprolol and its interaction with the stationary phase. Adjust the pH to find the optimal range for peak shape.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
Fluctuations in Temperature Changes in ambient temperature can affect retention times. Use a column thermostat to maintain a constant temperature.
Mobile Phase Composition Changes The mobile phase composition may be changing over time due to evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Pump Malfunction Issues with the HPLC pump can lead to inconsistent flow rates. Check the pump for leaks and ensure it is properly primed and delivering a stable flow.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Metoprolol Enantioseparation

Chiral Stationary PhaseMobile PhaseResolution (Rs)Separation Factor (α)Reference
Chiralcel OD n-Hexane/Ethanol/Diethylamine/Acetic Acid (40:60:0.2:0.2)≥ 1.5Not Reported[1]
Chiralcel OD Not specifiedHighHigh[4][5]
Sumichiral OA-4900 Not specifiedEffective for Metoprolol AcidNot Reported[4]
Chirobiotic T Methanol/Acetic Acid/Ammonia (100/0.15/0.15)Not ReportedNot Reported[7]
Macherey Nagel C18 (with chiral additive) Aqueous M-β-CD (1.5g/L)/Methanol (86:14)4.407Not Reported[8]

Table 2: System Suitability Parameters for a Validated HPLC Method

ParameterAcceptance CriteriaReference
Resolution (Rs) ≥ 1.5[1]
Tailing Factor (T) ≤ 2.0[1]
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%[1]

Experimental Protocols

Protocol 1: Chiral Separation using Chiralcel OD Column (Normal Phase)

Objective: To separate (R)- and (S)-Metoprolol using a Chiralcel OD column in normal phase mode.

Materials:

  • Racemic metoprolol tartrate standard

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • Diethylamine (DEA)

  • Acetic Acid

  • Chiralcel OD column (250 x 4.6 mm, 10 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Solution Preparation: Prepare a stock solution of racemic metoprolol tartrate at a concentration of 1 mg/mL in the mobile phase. From this stock, prepare working standard solutions at the desired concentration (e.g., 10 µg/mL) by diluting with the mobile phase.[1]

  • HPLC System Setup:

    • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: Ambient (e.g., 25 °C)[1]

    • Detection: UV at 276 nm[1]

    • Injection Volume: 20 µL[1]

  • System Suitability Test: Inject the working standard solution five times and verify that the system suitability parameters (Resolution, Tailing Factor, and RSD of peak areas) meet the criteria outlined in Table 2.[1]

  • Analysis: Inject the sample solutions and record the chromatograms. The enantiomer peaks are identified based on their retention times.

Protocol 2: Chiral Separation using a C18 Column with a Chiral Mobile Phase Additive

Objective: To separate (R)- and (S)-Metoprolol using a conventional C18 column with methyl-β-cyclodextrin as a chiral mobile phase additive.

Materials:

  • Racemic metoprolol tartrate standard

  • Methyl-β-cyclodextrin (M-β-CD)

  • HPLC grade Methanol

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5.0 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution containing 1.5 g/L of M-β-CD. To one liter of HPLC grade water, add 3.3 ml of TEA and adjust the pH to 3.1 with glacial acetic acid. Mix this aqueous solution with Methanol in a ratio of 86:14 (v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of racemic metoprolol tartrate at 1000 mg/L in the mobile phase without the chiral additive. Prepare a series of standard solutions by diluting the stock solution.

  • HPLC System Setup:

    • Column: C18 column (250 mm x 4.6 mm, 5.0 µm)

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 274 nm

    • Injection Volume: 20 µL

  • Analysis: Condition the column with the mobile phase for at least two hours before the first injection. Inject the standards and samples to perform the analysis.

Visualizations

experimental_workflow prep_sample Sample Preparation (Dissolution in Mobile Phase) hplc_system HPLC System Setup prep_sample->hplc_system system_suitability System Suitability Test (Resolution, Tailing Factor) hplc_system->system_suitability column_select Column Selection (e.g., Chiralcel OD) column_select->hplc_system mobile_phase Mobile Phase Preparation (e.g., Hexane/Ethanol/DEA/AA) mobile_phase->hplc_system analysis Sample Analysis system_suitability->analysis If Passed data_processing Data Processing and Quantification analysis->data_processing

Caption: Experimental workflow for this compound purification by chiral HPLC.

troubleshooting_logic start Poor Peak Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes solution_csp Screen different CSPs check_csp->solution_csp No check_temp Is the temperature optimal? check_mobile_phase->check_temp Yes solution_mobile_phase Adjust modifier/additive ratio check_mobile_phase->solution_mobile_phase No check_flow Is the flow rate optimal? check_temp->check_flow Yes solution_temp Vary column temperature check_temp->solution_temp No solution_flow Optimize flow rate check_flow->solution_flow No

Caption: Troubleshooting logic for poor peak resolution in this compound purification.

References

Technical Support Center: (R)-Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Metoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the asymmetric synthesis of this compound?

A common and effective strategy is to use a chiral building block approach. This typically involves the use of (S)-epichlorohydrin, which reacts with 4-(2-methoxyethyl)phenol (B22458). The subsequent ring-opening of the resulting chiral epoxide with isopropylamine (B41738) proceeds with inversion of configuration at the stereocenter, yielding the desired this compound. An alternative and widely used industrial method to obtain the chiral epoxide is through the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin (B41342) using a chiral (salen)Co(III) catalyst, such as the Jacobsen catalyst. This method selectively hydrolyzes (R)-epichlorohydrin, leaving the desired (S)-epichlorohydrin unreacted and in high enantiomeric purity.[1][2][3]

Q2: What are the critical quality attributes of the raw materials for this synthesis?

The purity and quality of starting materials are paramount for a successful synthesis. Key considerations include:

  • 4-(2-methoxyethyl)phenol: Should be free of isomeric impurities and other phenolic compounds that could compete in the etherification reaction, leading to a complex product mixture.

  • (S)-Epichlorohydrin: The enantiomeric excess (ee) of this chiral precursor directly dictates the maximum possible ee of the final this compound. It should be as high as possible (>99% ee is recommended).[2]

  • Isopropylamine: Must be anhydrous and of high purity. Excess water can lead to the hydrolysis of the epoxide intermediate, forming the diol impurity.[4]

  • Solvents: Solvents should be anhydrous and free from contaminants that could react with intermediates or deactivate the catalyst.

Q3: What is Metoprolol (B1676517) EP Impurity D and how is it formed?

Metoprolol EP Impurity D is 3-[4-(2-methoxyethyl) phenoxy]propane-1,2-diol. It is a common process-related impurity that forms from the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[5][6] This side reaction can be promoted by the presence of water in the reaction mixture, particularly during the amination step. Its formation reduces the overall yield of the desired product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

Q: My final this compound product shows a low enantiomeric excess (<98% ee). What are the potential causes and how can I fix this?

A: Low enantiomeric excess is a critical issue in asymmetric synthesis. The problem can often be traced back to the chiral precursor, reaction conditions, or the analytical method itself.

Troubleshooting Steps:

  • Validate Your Analytical Method: Before optimizing the synthesis, confirm that your chiral HPLC or GC method is accurate. Analyze a sample of racemic metoprolol to ensure you can achieve baseline separation of the two enantiomers, appearing as two distinct peaks of equal area.[7] If the peaks are not well-resolved, the analytical method must be optimized first.

  • Verify the Purity of the Chiral Precursor: The optical purity of your starting (S)-epichlorohydrin is the primary determinant of the final product's ee.

    • Action: Analyze the enantiomeric purity of the (S)-epichlorohydrin lot you are using.

    • Solution: If the ee is low, obtain a new batch with a higher certified optical purity (>99% ee). If you are preparing it via kinetic resolution, you may need to optimize the resolution step.

  • Check for Racemization: While the reaction of the epoxide with isopropylamine is generally a clean SN2 inversion, harsh conditions could potentially lead to some racemization. One study noted that while other beta-blockers were synthesized with >99% ee, metoprolol was obtained with 94% ee, suggesting some racemization can occur.[8]

    • Action: Review your reaction temperatures and times.

    • Solution: Ensure the amination reaction is not conducted at excessively high temperatures or for unnecessarily long periods. Stick to established protocols, with temperatures typically in the range of 30-80 °C.[9]

  • Assess Starting Material for Competing Impurities: Impurities in the 4-(2-methoxyethyl)phenol or solvents could potentially promote a non-stereoselective background reaction, producing racemic metoprolol and lowering the overall ee.[7]

    • Action: Check the purity of your phenol (B47542) starting material.

    • Solution: If necessary, purify the phenol by recrystallization or chromatography before use.

Issue 2: Low Overall Yield

Q: The yield of my this compound synthesis is consistently low. Where should I investigate to improve it?

A: Low yield can result from incomplete reactions, side reactions, or losses during work-up and purification.

Troubleshooting Steps:

  • Investigate Impurity Formation: The formation of byproducts is a common cause of low yield.

    • Action: Analyze your crude product mixture using TLC, HPLC, or LC-MS to identify major impurities. The most common byproduct is the diol from epoxide hydrolysis (Metoprolol EP Impurity D).[5]

    • Solution: Ensure all reagents and solvents, especially isopropylamine, are anhydrous. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Optimize Reaction Conditions: Suboptimal conditions can lead to incomplete conversion of starting materials.

    • Etherification Step (Phenol + Epichlorohydrin): This reaction requires a base (e.g., NaOH, K₂CO₃). Ensure the base is fully dissolved and the reaction is allowed to proceed for the recommended time (e.g., 5-10 hours) and temperature (e.g., 30-80 °C).[9]

    • Amination Step (Epoxide + Isopropylamine): The molar ratio of isopropylamine to the epoxide intermediate is critical. An insufficient amount of amine will result in an incomplete reaction.

    • Solution: Use a molar excess of isopropylamine. Ratios of epoxide to isopropylamine can range from 1:5 to higher.[4] Ensure the reaction temperature (e.g., 30-80 °C) and time (e.g., 3-10 hours) are adequate for the reaction to go to completion.[9] Monitor the reaction progress by TLC or HPLC.

  • Minimize Losses During Work-up and Purification: Significant product can be lost during extraction and crystallization.

    • Action: Review your extraction procedure. Ensure the pH is correctly adjusted to isolate the metoprolol base in the organic layer.

    • Solution: Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase. During crystallization, optimize the solvent system and cooling rate to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

Data & Protocols

Table 1: Comparison of Asymmetric Synthesis Routes for (S)-Metoprolol

(Note: Data for (S)-Metoprolol is presented as the synthetic challenges and outcomes are analogous to this compound)

MethodChiral Source / Key StepOverall YieldFinal Enantiomeric Excess (ee)Reference
Kinetic Resolution & Amination(S,S)-salen Co(III)OAc catalyzed hydrolysis resolution53.9%>99%[2]
Chiral Reagent & Multi-step SynthesisR-epichlorohydrin as chiral reagent79.6%>97%[10]
Chemoenzymatic RouteLipase-catalyzed kinetic resolution of chlorohydrin-94% (for the R-enantiomer)[8]
Kinetic Resolution with Chiral AuxiliaryKinetic resolution using HCS as chiral auxiliary->99%[11]
Experimental Protocol: Asymmetric Synthesis of this compound via Kinetic Resolution

This protocol is a representative synthesis based on common laboratory procedures.

Step 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

  • To a flask, add racemic epichlorohydrin (1.0 eq).

  • Add the chiral (R,R)-(salen)Co(III)OAc catalyst (e.g., Jacobsen catalyst) (0.2–2.0 mol%).

  • Cool the mixture to 0-5 °C.

  • Slowly add water (H₂O) (0.5-0.6 eq) over a period of 1-2 hours, maintaining the temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the conversion by chiral GC or HPLC.

  • Once ~50% conversion is reached, the reaction is stopped. The unreacted (S)-epichlorohydrin (product of this step) is separated from the diol byproduct by distillation under reduced pressure. The recovered epoxide should have a high enantiomeric excess (e.g., >99% ee).[1][3]

Step 2: Synthesis of (R)-1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (this compound)

  • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) along with a base such as sodium hydroxide (B78521) (1.1 eq).[6][9]

  • Stir the mixture until the phenol has been converted to its corresponding phenoxide.

  • Add the enantioenriched (S)-epichlorohydrin (1.0-1.2 eq) obtained from Step 1 to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir for 3-5 hours until the formation of the epoxide intermediate, (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture and add a molar excess of isopropylamine (e.g., 3-6 equivalents).[9]

  • Heat the mixture to 50-80 °C and stir for another 3-10 hours until the epoxide has been consumed.

  • Cool the reaction mixture. Evaporate the solvent and excess isopropylamine under reduced pressure.

  • Perform an aqueous work-up. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Adjust the pH of the aqueous layer to >12 with NaOH to ensure the metoprolol base is in the organic layer.

  • Separate the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound base.

  • The crude product can be further purified by column chromatography or by forming a salt (e.g., tartrate or succinate) and recrystallizing from a suitable solvent like isopropanol (B130326) or acetone.[4][12]

Visualizations

G Workflow for Asymmetric Synthesis of this compound cluster_0 Step 1: Chiral Precursor Preparation cluster_1 Step 2: Metoprolol Synthesis rac_epi Racemic Epichlorohydrin hkr Hydrolytic Kinetic Resolution (Jacobsen Catalyst + H2O) rac_epi->hkr s_epi (S)-Epichlorohydrin (>99% ee) hkr->s_epi Unreacted r_diol (R)-3-chloro-1,2-propanediol (Byproduct) hkr->r_diol Hydrolyzed etherification Etherification s_epi->etherification phenol 4-(2-methoxyethyl)phenol + Base phenol->etherification epoxide_int (S)-Epoxide Intermediate etherification->epoxide_int amination Amination (Ring Opening) epoxide_int->amination amine Isopropylamine amine->amination crude_R_meto Crude this compound amination->crude_R_meto purification Purification (Crystallization/Chromatography) crude_R_meto->purification final_product Pure this compound purification->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

G Troubleshooting Guide: Low Enantiomeric Excess (ee) cluster_solutions start Problem: Low Enantiomeric Excess in Final Product q1 Is your chiral analytical method validated? start->q1 sol1 Solution: Optimize chiral HPLC/GC method. Confirm baseline separation of racemic standard. q1->sol1 No q2 Is the ee of the chiral precursor (e.g., S-epichlorohydrin) >99%? q1->q2 Yes sol2 Solution: Source precursor with >99% ee. Optimize kinetic resolution step (catalyst loading, time). sol3 Solution: Ensure anhydrous conditions. Purify starting materials to remove catalytic inhibitors. sol4 Solution: Avoid excessive heat and prolonged reaction times during amination step. q2->sol2 No q3 Are starting materials (phenol, solvents) pure and conditions anhydrous? q2->q3 Yes q3->sol3 No q4 Are reaction conditions (temp, time) too harsh, causing racemization? q3->q4 Yes q4->sol4 Yes end High ee Achieved q4->end No

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Technical Support Center: Synthesis of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-Metoprolol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Epoxide Intermediate Incomplete reaction of 4-(2-methoxyethyl)phenol (B22458) and epichlorohydrin (B41342).Optimize the molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin, with a suggested range of 1:1.1 to 1:1.4 for higher purity.[1] Adjusting the reaction temperature to a range of 40-45°C for 3-5 hours can also improve the yield.[1]
Side reactions forming impurities.Control the pH of the reaction mixture. Washing the organic phase with water at a pH of 7-8 can help to minimize side reactions and improve the purity of the epoxide.[1][2]
Low Yield of this compound Base Inefficient reaction between the epoxide and isopropylamine (B41738).The reaction can be carried out at 50-55°C in the absence of a solvent.[3][4] Using an excess of isopropylamine can also drive the reaction to completion.
Formation of by-products.An innovative approach using an amine-functionalized graphene oxide (NGO) membrane reactor has been shown to achieve nearly 100% conversion and selectivity, preventing the formation of undesired by-products.[5]
Low Purity of Metoprolol (B1676517) Base Presence of unreacted starting materials or side-products.Purification of the Metoprolol base can be achieved by dissolving it in a solvent like acetone, treating with activated charcoal to remove colored impurities, and then filtering.[1] Subsequent crystallization can further enhance purity.
Contamination with the (S)-enantiomer.Chiral separation is necessary to isolate the (R)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.[6][7][8]
Poor Enantiomeric Excess (ee) Racemic synthesis approach.To obtain high enantiomeric purity, an asymmetric synthesis approach is required. This can be achieved by using a chiral precursor like (S)-epichlorohydrin to yield this compound.[9] Another method is the kinetic resolution of a racemic intermediate.[10][11]
Ineffective chiral separation.The choice of chiral stationary phase (CSP) and mobile phase in HPLC is critical for successful enantioseparation.[6][7][8] Experiment with different CSPs and optimize the mobile phase composition to achieve better resolution.
Formation of Impurities During Storage Degradation of the final product.A new impurity has been identified in Metoprolol tartrate tablets resulting from a Maillard reaction with lactose (B1674315), an excipient.[12] Proper formulation and storage conditions are crucial to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Metoprolol?

A1: The synthesis of Metoprolol typically involves three main steps[1][2]:

  • Epoxide Formation: Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form an epoxide intermediate.

  • Amination: Reaction of the epoxide intermediate with isopropylamine to form the Metoprolol base.

  • Salt Formation: Reaction of the Metoprolol base with an acid, such as tartaric acid or succinic acid, to form the corresponding salt.[1][2]

Q2: How can I synthesize the (R)-enantiomer of Metoprolol specifically?

A2: To obtain this compound with high optical purity, an asymmetric synthesis strategy is necessary. One common approach is to use a chiral building block. For the synthesis of (S)-Metoprolol, (R)-epichlorohydrin is used as the chiral precursor.[9] Therefore, for the synthesis of this compound, you would use (S)-epichlorohydrin. An alternative method is the kinetic resolution of a racemic intermediate, such as 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using an enzyme like Candida antarctica lipase (B570770) B (CALB).[11]

Q3: What are the key parameters to optimize for improving the yield of the epoxide intermediate?

A3: To improve the yield of the epoxide intermediate, you should focus on optimizing the molar ratio of the reactants and the reaction temperature. A molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin in the range of 1:1.1 to 1:1.4 is recommended.[1] The reaction temperature should be maintained between 40°C and 45°C.[1] It is also important to control the pH by washing the organic phase with water (pH 7-8) to minimize the formation of by-products.[1][2]

Q4: Which analytical techniques are best for determining the enantiomeric purity of this compound?

A4: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the enantioselective separation and analysis of Metoprolol.[6][7][8] Several CSPs have been shown to be effective, including Chiralcel OD and Sumichiral OA-4900.[6][8]

Q5: What are some common impurities found in Metoprolol synthesis and how can they be minimized?

A5: Common impurities can arise from unreacted starting materials, side reactions, or degradation. For instance, an adduct of lactose and Metoprolol can form via a Maillard reaction during storage of the tablet form.[12] To minimize impurities, it is crucial to optimize reaction conditions (temperature, molar ratios, pH) at each step.[1][2] Purification of intermediates and the final product through techniques like crystallization and chromatography is also essential.

Experimental Protocols

Protocol 1: Synthesis of the Epoxide Intermediate

This protocol describes the formation of the epoxide intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.

  • In a reaction vessel, combine 4-(2-methoxyethyl)phenol and epichlorohydrin in a molar ratio of 1:1.31.[1]

  • Add an aqueous alkaline solution (e.g., sodium hydroxide).

  • Maintain the reaction temperature between 40°C and 45°C for 3 to 5 hours.[1]

  • After the reaction is complete, separate the aqueous and organic phases.

  • Wash the organic phase three times with water at a pH between 7 and 8.[1][2]

  • Remove traces of water from the organic phase by azeotropic distillation under vacuum at a temperature below 55°C.[1]

  • The resulting epoxide, with a purity of 97-99%, can be used in the next step.[1]

Protocol 2: Synthesis of Metoprolol Base

This protocol details the reaction of the epoxide intermediate with isopropylamine to form the Metoprolol base.

  • In a reaction vessel, add the epoxide intermediate.

  • Slowly add isopropylamine while maintaining the temperature between 10°C and 25°C.[1]

  • After the addition is complete, raise the temperature to 50-55°C and continue the reaction.[3][4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture.

  • The resulting Metoprolol base can be purified further. A purity of over 99% and a yield of 88-89% can be achieved.[1]

Protocol 3: Chiral Separation of Metoprolol Enantiomers by HPLC

This protocol provides a general method for the separation of (R)- and (S)-Metoprolol using chiral HPLC.

  • Chiral Stationary Phase: Utilize a chiral column such as Chiralcel OD.[6][8]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane, ethanol, and diethylamine. The exact ratio should be optimized for the specific column and system to achieve a resolution of ≥ 1.5 between the enantiomer peaks.[7]

  • Sample Preparation: Dissolve the racemic Metoprolol sample in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase. The (S)-enantiomer typically elutes after the (R)-enantiomer on many common chiral columns.[7]

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Metoprolol Enantioseparation

Chiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralcel ODHighHigh[6]
Chiral-AGPModerateModerate[6]
Cyclobond ILowLow[6]
Sumichiral OA-4900Effective for Metoprolol acidEffective for Metoprolol acid[6][8]

Table 2: Optimized Reaction Conditions for Metoprolol Synthesis

StepParameterOptimized Value/RangeExpected OutcomeReference
Epoxide Formation Molar Ratio (Phenol:Epichlorohydrin)1:1.1 to 1:1.4High purity epoxide[1]
Temperature40-45°CImproved yield[1]
pH of water wash7-8Reduced side reactions[1][2]
Metoprolol Base Formation Temperature50-55°CEfficient reaction[3][4]
Salt Formation (Tartrate) pH6.2 ± 0.1High yield of salt[2]
Crystallization SolventIsopropyl alcoholPurity > 99.8%[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Start Phenol 4-(2-methoxyethyl)phenol Start->Phenol Epichlorohydrin (S)-Epichlorohydrin Start->Epichlorohydrin Epoxide_Formation Epoxide Formation Phenol->Epoxide_Formation Epichlorohydrin->Epoxide_Formation Epoxide (R)-Glycidyl Ether Intermediate Epoxide_Formation->Epoxide Amination Amination Epoxide->Amination Isopropylamine Isopropylamine Isopropylamine->Amination R_Metoprolol_Base This compound Base Amination->R_Metoprolol_Base Salt_Formation Salt Formation R_Metoprolol_Base->Salt_Formation Acid e.g., Succinic Acid Acid->Salt_Formation Final_Product This compound Salt Salt_Formation->Final_Product

Caption: Asymmetric synthesis workflow for this compound.

PurificationWorkflow Crude_Product Crude this compound Dissolution Dissolve in Solvent Crude_Product->Dissolution Charcoal Activated Charcoal Treatment Dissolution->Charcoal Filtration1 Filtration Charcoal->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Product Pure this compound Drying->Pure_Product Chiral_HPLC Chiral HPLC Analysis Pure_Product->Chiral_HPLC

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Low Yield or Purity Issue Check_Step Identify Problematic Step Start->Check_Step Epoxide_Formation Epoxide Formation Check_Step->Epoxide_Formation Low Epoxide Yield Amination Amination Check_Step->Amination Low Metoprolol Yield Purification Purification Check_Step->Purification Low Purity/ee Optimize_Ratio_Temp Optimize Molar Ratio & Temperature Epoxide_Formation->Optimize_Ratio_Temp Control_pH Control pH Epoxide_Formation->Control_pH Optimize_Amine_Temp Optimize Isopropylamine Amount & Temperature Amination->Optimize_Amine_Temp Change_CSP Change Chiral Stationary Phase Purification->Change_CSP Optimize_Mobile_Phase Optimize Mobile Phase Purification->Optimize_Mobile_Phase

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Chiral HPLC Separation of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of (R)-Metoprolol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, offering direct solutions to specific experimental problems.

Q1: Why am I seeing poor resolution between the (R)- and (S)-Metoprolol enantiomers?

A1: Poor resolution in the chiral separation of Metoprolol (B1676517) can stem from several factors related to your column, mobile phase, or overall instrument setup.[1][2]

  • Column-Related Issues:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioselective separation.[3][4][5] For Metoprolol, polysaccharide-based columns like Chiralcel OD or macrocyclic antibiotic columns like Chirobiotic V have shown good results.[4][6] If you are not using a suitable chiral column, you will not achieve separation.

    • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and resolution.[2][7] Consider replacing the column if it is old or has been used extensively.

  • Mobile Phase Problems:

    • Incorrect Solvent Composition: The ratio of organic modifier to the non-polar solvent in the mobile phase significantly impacts selectivity.[2] Fine-tuning this composition can improve resolution.

    • pH Fluctuations: For ionizable compounds like Metoprolol, the pH of the mobile phase can affect retention and peak shape.[1][2] Ensure your buffer concentration is sufficient to maintain a stable pH.

  • Instrumental Factors:

    • High Dead Volume: Excessive tubing length or wide-diameter tubing can increase band broadening and reduce resolution.[8]

    • Inconsistent Flow Rate: Fluctuations in the pump's flow rate can lead to variable retention times and poor resolution.[1]

Q2: My Metoprolol peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[8][9][10]

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic compounds like Metoprolol, causing peak tailing.[8][9][10]

    • Solution: Lowering the mobile phase pH (e.g., to around 2-3) can protonate the silanol groups, reducing these interactions.[9] Using an end-capped column can also minimize exposed silanol groups.[8]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of Metoprolol, it can exist in both ionized and non-ionized forms, leading to peak tailing.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[9][11]

    • Solution: Try diluting your sample or reducing the injection volume.[9]

Q3: The retention times for my Metoprolol enantiomers are shifting between injections. What should I do?

A3: Retention time variability can compromise the reliability of your results. Several factors can contribute to this issue.[12]

  • Inadequate Column Equilibration: If the column is not sufficiently equilibrated with the mobile phase between runs, you may observe shifting retention times.[12]

    • Solution: Ensure the column is equilibrated for a sufficient time until a stable baseline is achieved.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents from different reservoirs, inconsistencies in the pump's proportioning valves can lead to variations in the mobile phase composition and, consequently, retention times.[13]

    • Solution: Premixing the mobile phase components can help ensure consistency.[7][13]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[11]

    • Solution: Using a column oven to maintain a consistent temperature is recommended for reproducible results.[7]

Experimental Protocols and Data

Below are detailed methodologies and quantitative data for the chiral separation of Metoprolol.

Experimental Protocol: Chiral Separation using Chirobiotic V Column

This protocol is adapted from a method developed for the enantioseparation of several beta-blockers, including Metoprolol.[6]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phase: Chirobiotic V column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of methanol, acetic acid, and triethylamine (B128534) in a ratio of 100:0.20:0.15 (v/v/v).[6]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[6]

    • Column Temperature: 45 °C[6]

    • Detection Wavelength: 274 nm[14]

Data Summary: Reported Chiral HPLC Methods for Metoprolol Separation

The following table summarizes various reported methods for the successful enantioseparation of Metoprolol.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Chiralcel ODn-Hexane:Ethanol:Diethylamine (B46881):Acetic Acid (40:60:0.2:0.2 v/v/v/v)Not SpecifiedNot Specified[3]
Chirobiotic VMethanol:Acetic Acid:Triethylamine (100:0.20:0.15 v/v/v)0.5Not Specified[6]
Macherey Nagel C18 (with chiral additive)Aqueous solution (1.5g/l Methyl-β-cyclodextrin) and Methanol (86:14 v/v)0.5274[14]
CHIRALCEL OD-RH0.2% diethylamine in water and acetonitrile (B52724) (gradient elution)Not SpecifiedFluorescence[5]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting this compound HPLC separation.

G Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution Observed check_column Step 1: Check Column - Is it a suitable chiral column? - Is the column old or degraded? start->check_column check_mobile_phase Step 2: Check Mobile Phase - Is the solvent ratio correct? - Is the pH stable? check_column->check_mobile_phase Column OK solution_column Solution: - Use appropriate chiral column (e.g., Chiralcel OD). - Replace old column. check_column->solution_column Issue Found check_instrument Step 3: Check Instrument - Is there high dead volume? - Is the flow rate stable? check_mobile_phase->check_instrument Mobile Phase OK solution_mobile_phase Solution: - Optimize solvent ratio. - Ensure adequate buffering. check_mobile_phase->solution_mobile_phase Issue Found solution_instrument Solution: - Minimize tubing length. - Service the pump. check_instrument->solution_instrument Issue Found end End: Resolution Improved check_instrument->end Instrument OK solution_column->end solution_mobile_phase->end solution_instrument->end

Caption: Troubleshooting workflow for poor peak resolution in Metoprolol HPLC.

G Key Parameters Affecting Metoprolol Chiral Separation cluster_parameters Adjustable Parameters cluster_outcomes Separation Outcomes param_csp Chiral Stationary Phase (e.g., Polysaccharide-based) outcome_resolution Resolution (Rs) param_csp->outcome_resolution Directly Impacts Selectivity param_mobile_phase Mobile Phase Composition (Solvent Ratio, pH, Additives) param_mobile_phase->outcome_resolution Affects Selectivity & Retention outcome_retention Retention Time (tR) param_mobile_phase->outcome_retention outcome_shape Peak Shape (Tailing Factor) param_mobile_phase->outcome_shape pH affects tailing param_temp Column Temperature param_temp->outcome_resolution param_temp->outcome_retention Higher temp = lower tR param_flow Flow Rate param_flow->outcome_resolution Affects Efficiency param_flow->outcome_retention Higher flow = lower tR

Caption: Relationship between HPLC parameters and separation outcomes.

References

Technical Support Center: Chiral HPLC of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the chiral separation of (R)- and (S)-Metoprolol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for metoprolol (B1676517) separation?

A1: Polysaccharide-based CSPs are highly effective for the enantioselective separation of metoprolol. Columns such as Chiralcel OD (cellulose-based) and Chiralpak AD (amylose-based) are frequently cited for their excellent performance in resolving metoprolol enantiomers. Additionally, macrocyclic antibiotic-based CSPs, like Chirobiotic V, have also demonstrated successful separation.

Q2: What are the typical mobile phase compositions for separating metoprolol enantiomers?

A2: The choice of mobile phase is highly dependent on the chiral stationary phase being used.

  • For normal-phase chromatography on columns like Chiralcel OD, a common mobile phase consists of a mixture of n-hexane, ethanol (B145695), and an acidic or basic modifier. A widely used combination is n-hexane, ethanol, diethylamine (B46881) (DEA), and acetic acid.

  • For polar organic mode on columns like Chirobiotic V, a mobile phase of methanol (B129727) with small amounts of acetic acid and triethylamine (B128534) (TEA) is effective.

  • For reversed-phase chromatography , an alternative to using a chiral column is to use a standard C18 column with a chiral mobile phase additive, such as methyl-β-cyclodextrin (M-β-CD).

Q3: Why are acidic and basic additives like acetic acid and diethylamine (DEA) or triethylamine (TEA) used in the mobile phase?

A3: Acidic and basic additives are crucial for improving peak shape and resolution in the chiral separation of basic compounds like metoprolol. Diethylamine (DEA) or triethylamine (TEA) are basic modifiers that help to reduce peak tailing by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase. Acetic acid is an acidic modifier that can help to improve the chiral recognition mechanism and optimize retention times.

Q4: Can temperature affect the chiral separation of metoprolol?

A4: Yes, column temperature is a critical parameter that can influence the enantioseparation. The separation of metoprolol enantiomers is often an enthalpy-driven process, meaning that the separation factor (α) may decrease as the temperature increases. Therefore, it is essential to control and optimize the column temperature to achieve the best resolution.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition. 2. Incorrect flow rate. 3. Suboptimal column temperature. 4. Column degradation.1. Adjust the ratio of the organic modifier (e.g., ethanol in normal phase). 2. Optimize the concentration of acidic/basic additives (e.g., DEA/TEA and acetic acid). 3. Reduce the flow rate to increase interaction time with the CSP. 4. Evaluate different column temperatures (e.g., 25°C, 35°C, 45°C). 5. Check column performance with a standard; replace if necessary.
Peak Tailing (Tailing Factor > 2.0) 1. Secondary interactions between metoprolol and the stationary phase. 2. Inadequate concentration of the basic modifier.1. Increase the concentration of the basic modifier (e.g., diethylamine or triethylamine) in the mobile phase. 2. Ensure the mobile phase is well-mixed and degassed.
Long Retention Times 1. Mobile phase is too weak (low solvent strength). 2. Flow rate is too low.1. Increase the percentage of the strong solvent (e.g., ethanol in a hexane/ethanol mobile phase). 2. Increase the flow rate, but monitor the effect on resolution.
Irreproducible Results 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column thermostat to maintain a stable temperature. 3. Allow sufficient time for the column to equilibrate with the new mobile phase before analysis.

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC

This protocol is based on a widely cited method for the separation of metoprolol enantiomers using a polysaccharide-based chiral stationary phase.

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Hexane, Ethanol, Diethylamine (DEA), and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic metoprolol tartrate at a concentration of 1 mg/mL in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).

3. HPLC System Setup:

  • Column: Chiralcel OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 276 nm

  • Injection Volume: 20 µL

4. System Suitability Test:

  • Inject the working standard solution five times.

  • The system is deemed suitable if the following criteria are met:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): ≤ 2.0 for both peaks.

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.

5. Analysis:

  • Inject the sample solutions and record the chromatograms.

Protocol 2: Reversed-Phase Chiral HPLC with a Chiral Mobile Phase Additive

This protocol provides an alternative method using a conventional achiral column with a chiral additive in the mobile phase.

1. Mobile Phase Preparation:

  • Prepare an aqueous solution containing 1.5 g/L of Methyl-β-cyclodextrin (M-β-CD).

  • Add 3.3 mL of triethylamine (TEA) to one liter of HPLC grade water and adjust the pH to 3.1 using glacial acetic acid.

  • Mix the aqueous M-β-CD solution with Methanol in a ratio of 86:14 (v/v).

  • Filter and degas the mobile phase.

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic metoprolol tartrate at 1000 mg/L in the mobile phase without the chiral additive.

3. HPLC System Setup:

  • Column: C18 (e.g., Macherey Nagel C18, 250 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase: As prepared in step 1.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Room Temperature

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

4. System Suitability and Analysis:

  • Follow the procedures outlined in Protocol 1, steps 4 and 5.

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions and Chromatographic Parameters

CSP Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
Chiralcel OD (250 x 4.6 mm, 10 µm)n-Hexane:Ethanol:DEA:Acetic Acid (40:60:0.2:0.2)0.8≥ 1.5
Chirobiotic VMethanol:Acetic Acid:TEA (100:0.20:0.15)0.5> 1.5
Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)15 mM Ammonium Acetate (pH 5.0):Acetonitrile with 0.1% DEA (50:50)Not Specified2.24
C18 (250 mm x 4.6 mm, 5 µm)Aqueous M-β-CD (1.5 g/L) with TEA and Acetic Acid (pH 3.1):Methanol (86:14)0.54.1

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Enantiomeric Resolution check_csp Verify Appropriate CSP (e.g., Chiralcel OD, Chirobiotic V) start->check_csp adjust_modifier Adjust Organic Modifier Ratio (e.g., Hexane/Ethanol) check_csp->adjust_modifier end_fail Consult Further Resources check_csp->end_fail Incorrect CSP optimize_additives Optimize Additive Concentration (DEA/TEA, Acetic Acid) adjust_modifier->optimize_additives adjust_flow Adjust Flow Rate optimize_additives->adjust_flow check_resolution Resolution (Rs) >= 1.5? optimize_additives->check_resolution optimize_temp Optimize Column Temperature adjust_flow->optimize_temp adjust_flow->check_resolution optimize_temp->check_resolution check_resolution->adjust_modifier No end_success Optimized Method check_resolution->end_success Yes

Caption: Workflow for optimizing mobile phase in chiral HPLC.

Troubleshooting_Logic issue Identify Primary Issue poor_res Poor Resolution issue->poor_res peak_tail Peak Tailing issue->peak_tail long_ret Long Retention issue->long_ret solution_res1 Adjust Modifier Ratio poor_res->solution_res1 solution_res2 Optimize Additives poor_res->solution_res2 solution_res3 Lower Flow Rate poor_res->solution_res3 solution_tail Increase Basic Modifier (DEA/TEA) peak_tail->solution_tail solution_ret1 Increase Strong Solvent % long_ret->solution_ret1 solution_ret2 Increase Flow Rate long_ret->solution_ret2

Caption: Troubleshooting guide for common chiral HPLC issues.

Technical Support Center: Overcoming Solubility Issues with (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (R)-Metoprolol.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.

Q1: My this compound solution appears cloudy or has a visible precipitate after dilution in an aqueous medium (e.g., cell culture medium or PBS). What should I do?

A1: Precipitation upon dilution into aqueous solutions is a frequent challenge, particularly when using a concentrated stock solution prepared in an organic solvent like DMSO. Here are several steps to troubleshoot this issue:

  • Reduce the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is minimal, typically below 0.5%, to prevent solvent-induced precipitation and potential cytotoxicity.[1]

  • Use an Intermediate Dilution Step: Instead of diluting your concentrated stock directly into the final aqueous volume, perform an intermediate dilution in a suitable solvent.

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound solution can sometimes enhance solubility.[1]

  • Check the pH of the Medium: As a weak base, the solubility of metoprolol (B1676517) can be pH-dependent, potentially decreasing as the pH increases.[1][2] Ensure your medium is adequately buffered to maintain a stable pH.[1]

  • Consider Switching the Salt Form: Metoprolol tartrate is generally more water-soluble than metoprolol succinate (B1194679).[1][3] If you consistently face precipitation with the succinate salt, switching to the tartrate form may resolve the issue.[1]

Q2: I am observing inconsistent or unexpected results in my in vitro assays. Could this be related to solubility?

A2: Yes, solubility issues can lead to inconsistent experimental outcomes. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.

  • Verify Complete Dissolution: Always visually inspect your stock and final solutions to ensure there is no precipitate.

  • Prepare Fresh Aqueous Solutions: Aqueous solutions of metoprolol are not recommended for storage for more than one day.[1][4] It is best practice to prepare them fresh for each experiment to ensure consistent concentrations.

  • Filter Sterilize: After dissolving the compound, sterile-filter the stock solution through a 0.22 µm syringe filter. This will remove any undissolved micro-precipitates.

Q3: How can I increase the aqueous solubility of this compound for my experiment?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:

  • pH Adjustment: Metoprolol's solubility is pH-dependent.[1][2] As a weak base, its solubility can be increased in acidic conditions due to protonation of the amine moiety.[2]

  • Use of Co-solvents: A mixture of a water-miscible organic solvent (co-solvent) and water can significantly increase the solubility of hydrophobic compounds.[5][6]

  • Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area-to-volume ratio, which can lead to enhanced solubility and dissolution rates.[5][6]

  • Formulation as a Solid Dispersion: This technique involves dispersing the drug in a water-soluble carrier to improve dissolution properties.[7]

  • Co-crystallization: Forming co-crystals of metoprolol succinate with pharmaceutically acceptable molecules like benzoic acid or salicylic (B10762653) acid has been shown to improve micromeritic properties and may enhance dissolution rates.[8]

Frequently Asked Questions (FAQs)

Q1: What are the different salt forms of this compound, and how do their solubilities differ?

A1: The two most common salt forms are Metoprolol Tartrate and Metoprolol Succinate. Their solubility characteristics are distinct, which influences their suitability for different formulations.

  • Metoprolol Tartrate: This form is more hydrophilic and freely soluble in water.[3][9] It is typically used in immediate-release formulations.[2][10]

  • Metoprolol Succinate: This form is less soluble than the tartrate salt.[2] It is a white crystalline powder that is freely soluble in water and methanol (B129727) but only sparingly soluble in ethanol.[3][9] Its slower dissolution profile makes it suitable for extended-release or controlled-release formulations.[2][10]

Q2: What is the recommended way to prepare a stock solution of this compound?

A2: The preparation method depends on the salt form and the desired solvent.

  • For Metoprolol Succinate in Aqueous Buffer (e.g., PBS): An organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid in the buffer. The solubility of metoprolol succinate in PBS (pH 7.2) is approximately 5 mg/mL.[4]

  • For Higher Concentrations (using an organic solvent): Metoprolol succinate is soluble in DMSO at approximately 10 mg/mL and in dimethylformamide at about 2 mg/mL.[4] Metoprolol tartrate is also soluble in organic solvents. For a high-concentration stock, dissolve the compound in a solvent like DMSO and then make further dilutions into your aqueous experimental medium.[1][4]

Q3: How should I store my this compound stock solutions?

A3: Proper storage is crucial to maintain the stability and integrity of your solutions.

  • Organic Stock Solutions (e.g., in DMSO or Ethanol): These should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability.[1]

  • Aqueous Stock Solutions (e.g., in PBS or water): It is highly recommended to prepare these solutions fresh on the day of the experiment. Storing aqueous solutions, even at 4°C, for more than one day is not advised due to potential degradation and precipitation.[1][4]

Q4: What key factors influence the solubility of this compound?

A4: The solubility of this compound is influenced by several physicochemical factors:

  • pH: As a weak base, its solubility is pH-dependent, generally increasing in more acidic environments.[1][2]

  • Temperature: For most solids, solubility increases with temperature.[2][11][12] Gentle warming can aid in dissolution.[1]

  • Polarity: The presence of polar functional groups (amino, methoxy) enhances solubility in polar solvents like water, while hydrophobic regions (isopropyl, phenoxy) can limit aqueous solubility.[11]

  • Salt Form: As discussed, the tartrate salt is more water-soluble than the succinate salt.[1][2]

  • Solvent System: The choice of solvent or co-solvent system is a primary determinant of solubility.[5]

Q5: Are there advanced formulation strategies to improve this compound's bioavailability by overcoming solubility issues?

A5: Yes, several advanced techniques are used in drug development:

  • Solid Dispersions: Dispersing metoprolol in polymers like Eudragit RLPO and RSPO can create controlled-release solid dispersions with modified dissolution kinetics.[7]

  • Co-crystals: The formation of co-crystals with other pharmaceutically acceptable molecules can enhance the physicochemical properties of metoprolol succinate, potentially improving dissolution rate and bioavailability.[8]

  • Inclusion Complexation: This technique involves encapsulating the drug molecule within a host molecule (like a cyclodextrin) to increase its aqueous solubility and dissolution rate.[6]

Data Presentation

Table 1: Solubility of Metoprolol Succinate in Various Solvents

SolventApproximate SolubilityTemperatureReference
PBS (pH 7.2)~ 5 mg/mLNot Specified[4]
DMSO~ 10 mg/mLNot Specified[4]
Dimethylformamide (DMF)~ 2 mg/mLNot Specified[4]
WaterFreely SolubleNot Specified[3][9]
MethanolSolubleNot Specified[3][9]
EthanolSparingly SolubleNot Specified[3][9]
DichloromethaneSlightly SolubleNot Specified[3][9]
2-PropanolSlightly SolubleNot Specified[3][9]
Ethyl AcetatePractically InsolubleNot Specified[3][9]
AcetonePractically InsolubleNot Specified[3][9]
Diethyl EtherPractically InsolubleNot Specified[3][9]
HeptanePractically InsolubleNot Specified[3][9]

Table 2: Solubility of Metoprolol Tartrate in Various Solvents

SolventApproximate SolubilityTemperature (°C)Reference
Water> 1000 mg/mL25[3]
Methanol> 500 mg/mL25[3]
Chloroform496 mg/mL25[3]
Acetone1.1 mg/mL25[3]
Acetonitrile0.89 mg/mL25[3]
Hexane0.001 mg/mL25[3]

Experimental Protocols

Protocol 1: Preparation of this compound Succinate Stock Solution in PBS (pH 7.2)

  • Weigh the desired amount of this compound Succinate powder in a sterile conical tube.

  • Add the required volume of sterile PBS (pH 7.2) to achieve a concentration of approximately 5 mg/mL.[1]

  • Vortex the tube vigorously until the powder is completely dissolved.

  • This aqueous solution should be prepared fresh on the day of the experiment.[1]

Protocol 2: Preparation of High-Concentration this compound Tartrate Stock Solution in DMSO

  • Weigh the desired amount of this compound Tartrate powder in a sterile conical tube.

  • Add the required volume of sterile, anhydrous DMSO to achieve the desired high concentration (e.g., 100 mg/mL).[1]

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.[1]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C.[1]

Protocol 3: General Protocol for Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed container.

  • Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

  • Dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or HPLC.[9] The absorption maximum for metoprolol is often observed around 223-224 nm or 276-280 nm.[4][9]

  • Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

Troubleshooting_Precipitation start Precipitation observed in aqueous medium step1 Is final organic solvent concentration < 0.5%? start->step1 step2 Reduce solvent concentration or use intermediate dilution step step1->step2 No step3 Was the aqueous medium pre-warmed? step1->step3 Yes step2->step1 step4 Pre-warm medium to 37°C step3->step4 No step5 Is the pH of the medium optimal? step3->step5 Yes step4->step3 step6 Adjust/verify buffer pH step5->step6 No step7 Consider switching to a more soluble salt form (e.g., Tartrate) step5->step7 Still precipitates end_node Solution should be clear step5->end_node Yes step6->step5 step7->end_node

Caption: Troubleshooting workflow for this compound precipitation issues.

Solvent_Selection_Logic start Experiment Goal q1 High concentration stock solution needed? start->q1 organic Use organic solvent (e.g., DMSO) q1->organic Yes aqueous Direct dissolution in aqueous buffer q1->aqueous No q2 Is immediate release/ high aqueous solubility critical? organic->q2 aqueous->q2 tartrate Select Metoprolol Tartrate q2->tartrate Yes succinate Select Metoprolol Succinate (for controlled release studies or when lower solubility is acceptable) q2->succinate No

Caption: Decision tree for selecting this compound salt form and solvent.

Solubility_Factors center This compound Solubility ph pH center->ph temp Temperature center->temp solvent Solvent System center->solvent salt Salt Form (Succinate vs. Tartrate) center->salt particle Particle Size center->particle

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Stability Testing of (R)-Metoprolol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Metoprolol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of Metoprolol?

A1: Forced degradation studies for Metoprolol, as recommended by ICH guidelines, typically involve exposure to acid, base, neutral hydrolysis, oxidation, dry heat, and photolytic stress conditions. These studies help to establish the inherent stability characteristics of the drug and to develop stability-indicating analytical methods.

Q2: Which analytical technique is most common for stability testing of Metoprolol?

A2: The most common and reliable analytical technique for the stability testing of Metoprolol is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is capable of separating the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification of the drug's purity and potency over time.

Q3: What are the major degradation pathways for Metoprolol?

A3: Metoprolol is known to degrade under various conditions. The primary degradation pathways include hydrolysis (especially under alkaline conditions), oxidation, and thermal degradation. In human metabolism, the main pathways are O-demethylation, alpha-hydroxylation, and N-dealkylation, primarily mediated by the CYP2D6 enzyme.

Q4: How can I prepare a standard stock solution of Metoprolol for analysis?

A4: To prepare a standard stock solution, accurately weigh a specific amount (e.g., 50 mg) of Metoprolol succinate (B1194679) and dissolve it in a suitable solvent, such as distilled water or methanol (B129727), in a volumetric flask (e.g., 100 ml) to achieve a known concentration (e.g., 500 µg/ml). It is recommended to degas the solution by sonicating for about 10 minutes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in the chromatogram during HPLC analysis. 1. Presence of degradation products. 2. Contamination of the mobile phase or sample. 3. Interference from excipients in the formulation.1. Perform forced degradation studies to identify the retention times of potential degradation products. 2. Prepare fresh mobile phase and filter it before use. Ensure clean glassware and sample vials. 3. Analyze a placebo sample (formulation without the active ingredient) to identify any peaks from excipients.
Poor peak shape (e.g., tailing, fronting) in HPLC. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Column overloading.1. Adjust the pH of the mobile phase buffer. For Metoprolol succinate, a pH of around 3.0 is often used. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the concentration of the injected sample.
Significant degradation of Metoprolol observed under supposedly mild conditions. 1. The solution may be more sensitive to light or temperature than anticipated. 2. The pH of the solution may not be optimal for stability.1. Protect the solution from light by using amber-colored vials and store it at recommended temperatures. 2. Buffer the solution to a pH where Metoprolol has shown higher stability.
Inconsistent results in replicate injections. 1. Improper sample preparation. 2. HPLC system instability (e.g., fluctuating pump pressure). 3. Injector malfunction.1. Ensure accurate and consistent weighing, dilution, and mixing of samples. 2. Equilibrate the HPLC system for a sufficient amount of time before analysis. Check for leaks and ensure a stable baseline. 3. Perform an injector needle wash and check for any blockages.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the procedure for subjecting an this compound solution to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl and heat at 60°C for 1 hour.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 2N NaOH and reflux at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV and visible light (e.g., 1.2 million lux hours and 200 Wh/m²) in a photostability chamber.

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a typical RP-HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: Waters X-Terra RP18 (150mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05M sodium dihydrogen phosphate monohydrate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 25:75 v/v.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 223 nm or 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: Summary of Forced Degradation Studies of Metoprolol

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis2 M HCl1 hour at 60°CMinimal degradation observed.
Base Hydrolysis2 N NaOH30 minutes at 60°CSignificant degradation observed.
Oxidation30% H₂O₂Room TemperatureSome degradation observed.
ThermalDry Heat24 hours at 60°CSignificant degradation observed.
PhotolyticUV/Visible Light1.2 million lux hoursMinimal degradation observed.

Table 2: Typical HPLC Method Parameters for Metoprolol Analysis

ParameterCondition
Stationary Phase C18 column (e.g., Waters X-Terra RP18, 150mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (25:75 v/v)
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 223 nm, 225 nm, or 274 nm
Temperature Ambient (e.g., 25°C)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress Conditions base Base Hydrolysis stock->base Expose to Stress Conditions oxidation Oxidation stock->oxidation Expose to Stress Conditions thermal Thermal Degradation stock->thermal Expose to Stress Conditions photo Photolytic Degradation stock->photo Expose to Stress Conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Products cluster_metabolism Metabolic Products metoprolol This compound hydrolysis_prod Hydrolysis Products (e.g., under alkaline conditions) metoprolol->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Products metoprolol->oxidation_prod Oxidation thermal_prod Thermal Degradants metoprolol->thermal_prod Thermal Stress o_demethyl O-demethylated Metoprolol metoprolol->o_demethyl CYP2D6 alpha_hydroxy alpha-hydroxymetoprolol metoprolol->alpha_hydroxy CYP2D6 n_dealkyl N-dealkylated Metoprolol metoprolol->n_dealkyl CYP2D6

Caption: Potential degradation and metabolic pathways of this compound.

Technical Support Center: Degradation Studies of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting degradation studies of (R)-Metoprolol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample shows no degradation under thermal and photolytic stress. Is this expected?

A1: Yes, this is consistent with reported stability studies. This compound has been shown to be relatively stable under thermal, neutral, and photolytic stress conditions.[1][2] Significant degradation is more commonly observed under oxidative and hydrolytic (acidic and alkaline) conditions.[1][2] If you are expecting to see degradation, confirm that your stress conditions for hydrolysis and oxidation are appropriately applied.

Q2: I am observing unexpected peaks in my chromatogram during forced degradation. How can I identify if they are degradants?

A2: Unexpected peaks can be degradants, impurities from the starting material, or artifacts from the mobile phase or sample matrix. To identify them:

  • Analyze a blank sample: Run a blank injection of your solvent/mobile phase to rule out solvent-related peaks.

  • Analyze an unstressed sample: This will help you identify peaks corresponding to the active pharmaceutical ingredient (API) and any pre-existing impurities.

  • Employ Mass Spectrometry (MS): Techniques like LC-MS/MS are invaluable for characterizing degradation products. By comparing the fragmentation patterns of the unknown peaks with that of the parent drug, you can elucidate their structures.[1][2]

  • Review Literature: Several studies have identified common degradation products of Metoprolol (B1676517) with their corresponding mass-to-charge ratios (m/z).[1][3][4]

Q3: My peak shape for this compound is poor (e.g., tailing, fronting) in my HPLC analysis. What can I do to improve it?

A3: Poor peak shape can be due to several factors. Consider the following troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state.

  • Column Choice: A C18 column is commonly used for the separation of Metoprolol and its degradation products.[1][2]

  • Mobile Phase Composition: Optimization of the mobile phase, such as the ratio of organic solvent to aqueous buffer, can significantly improve peak shape. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile.[5]

  • Flow Rate: Ensure a consistent and appropriate flow rate. A typical flow rate is around 1 mL/min.[5][6]

Q4: I am having difficulty achieving good separation between this compound and its degradation products. What chromatographic parameters can I adjust?

A4: Achieving good resolution is critical in stability-indicating methods. If you are facing co-elution issues:

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can often provide better separation of complex mixtures compared to an isocratic method.[7]

  • Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry.

  • Mobile Phase Modifiers: The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape and resolution.[8]

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Q5: What are the typical stress conditions for forced degradation of this compound as per ICH guidelines?

A5: Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products.[9] As per ICH guidelines, stress testing should include the effects of:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 2 hours.[10]

  • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 3 hours.[10]

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: e.g., Dry heat at elevated temperatures (e.g., 40-80°C).[9][11]

  • Photolysis: Exposure to UV light.[9]

It's important to aim for 5-20% degradation of the drug substance.[9]

Summary of this compound Degradation Products

The following table summarizes some of the identified degradation products of Metoprolol from stress studies.

Degradation Product (DP)m/z RatioStress ConditionReference
DP2153Acid/Base Hydrolysis[1]
DP14236Acid/Base Hydrolysis[1]
-134Photo-induced, Ozonation[3][4]
-252Photo-induced[3]
-284Photo-induced[3]
-282Photo-induced, Ozonation[3][4]
-254Photo-induced[3]
-300Ozonation[4]
-274Ozonation[4]
-206Ozonation[4]

Experimental Protocols

Forced Degradation Studies

1. Acid-Induced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add 0.1 N Hydrochloric Acid (HCl) and reflux the solution for 2 hours at 60°C.[10]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to the final volume with the mobile phase.

  • Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.

2. Base-Induced Degradation:

  • Prepare a stock solution of this compound.

  • Transfer an aliquot to a volumetric flask.

  • Add 0.1 N Sodium Hydroxide (NaOH) and reflux for 3 hours at 60°C.[10]

  • After cooling, neutralize the solution with 0.1 N HCl.

  • Dilute to the final volume with the mobile phase.

  • Filter the sample before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a stock solution of this compound.

  • Transfer an aliquot to a volumetric flask.

  • Add 3% Hydrogen Peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for 24 hours.[11]

  • Dilute to the final volume with the mobile phase.

  • Filter the sample before injection.

4. Thermal Degradation:

  • Accurately weigh the this compound drug substance in a petri dish.

  • Expose the drug to a temperature of 40°C in a hot air oven for 4 hours.[11]

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in the mobile phase at the desired concentration.

  • Filter the solution before HPLC analysis.

HPLC Method for Analysis
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of a buffer solution (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[5] A common ratio is 70:30 (buffer:acetonitrile).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 223 nm or 274 nm.[5][11][12]

  • Injection Volume: Typically 20 µL.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Degraded_Sample Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Degraded_Sample Thermal Thermal (e.g., 80°C) Thermal->Degraded_Sample Photo Photolytic (UV Light) Photo->Degraded_Sample HPLC HPLC Analysis Separation Separation of API & Degradants HPLC->Separation LCMS LC-MS/MS for Identification Data Data Interpretation (Stability Assessment) LCMS->Data API This compound API API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Degraded_Sample->HPLC Inject Separation->LCMS Separation->Data

Caption: Workflow for Forced Degradation Studies of this compound.

Metoprolol_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidative Oxidative/Photolytic Degradation Metoprolol This compound (m/z 268) DP_153 Degradation Product (m/z 153) Metoprolol->DP_153 Hydrolysis DP_236 Degradation Product (m/z 236) Metoprolol->DP_236 Hydrolysis DP_284 Hydroxylated Product (m/z 284) Metoprolol->DP_284 Oxidation DP_134 Side-chain Cleavage (m/z 134) Metoprolol->DP_134 Photolysis DP_282 Dehydrogenated Product (m/z 282) Metoprolol->DP_282 Oxidation

Caption: Simplified Degradation Pathways of this compound.

References

Validation & Comparative

Determining the Enantiomeric Excess of (R)-Metoprolol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol (B1676517), a widely used beta-blocker for treating cardiovascular conditions, is a chiral molecule administered as a racemic mixture of its (R) and (S) enantiomers. The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer. Consequently, the accurate determination of the enantiomeric excess (e.e.) of the (R)-enantiomer is crucial for quality control, pharmacokinetic studies, and the development of enantiopure formulations. This guide provides a comparative overview of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of (R)-metoprolol depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis. Chiral HPLC is often the method of choice due to its robustness and high resolution. Capillary electrophoresis offers high efficiency and low sample and solvent consumption. NMR spectroscopy, with the use of chiral auxiliaries, provides a valuable alternative, particularly for structural confirmation and when chromatographic methods are not suitable.

Table 1: Performance Comparison of Analytical Methods for this compound Enantiomeric Excess Determination

ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase (CSP) or chiral mobile phase additive (CMPA).Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.
Limit of Detection (LOD) ~0.002 µg/mL to 25 ng/mL[1]~0.015 µg/mL[1][2]~1.2% of the minor enantiomer[3]
Limit of Quantitation (LOQ) ~0.02 µg/mL to 0.5 µg/mL[4]~0.05 µg/mL[1][2]~2.0% of the minor enantiomer[3]
Precision (RSD%) Intra-day: 0.38-4.94%, Inter-day: 0.15-3.13%[1]< 6.3%[1][2]Data not available for metoprolol, but generally good for qNMR.
Linearity Range 0.025-2.0 µg/mL[4]0.05-2.0 µg/mL[1][2]Dependent on analyte and chiral agent concentration.
Typical Analysis Time 10-30 minutes15-45 minutes5-15 minutes per sample (excluding derivatization)
Key Advantages High resolution, robustness, well-established methods.High efficiency, low sample and solvent consumption.Rapid analysis, provides structural information, no chromatographic separation needed.
Key Disadvantages Higher solvent consumption, cost of chiral columns.Can be less robust than HPLC, potential for matrix interference.Lower sensitivity, requires chiral auxiliary, potential for incomplete derivatization.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The separation can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.

a) Method with Chiral Stationary Phase (CSP)

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[4]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve the metoprolol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if known) or by injecting a standard of a single enantiomer.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

b) Method with Chiral Mobile Phase Additive (CMPA)

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A buffered aqueous solution containing a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., 10 mM hydroxypropyl-β-cyclodextrin in 50 mM phosphate (B84403) buffer, pH 3.0), mixed with an organic modifier like acetonitrile (B52724) or methanol.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Temperature: 30°C.

  • Sample Preparation: Dissolve the metoprolol sample in the mobile phase.

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the chiral mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the enantiomeric excess from the peak areas.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 15 mM carboxymethyl-β-cyclodextrin.[4]

  • Separation Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Sample Preparation: Dissolve the metoprolol sample in water or the BGE to a suitable concentration.

  • Procedure:

    • Condition the capillary with 0.1 M NaOH, water, and BGE.

    • Introduce the sample into the capillary.

    • Apply the separation voltage and record the electropherogram.

    • Determine the enantiomeric excess from the corrected peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by complexation with a chiral solvating agent.

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Chiral Derivatizing Agent: (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB).[3]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the metoprolol sample in CDCl₃ in an NMR tube.

    • Add a molar excess of the chiral derivatizing agent, (S)-TBMB, to the solution.

    • Allow the reaction to proceed to completion (typically less than 1 hour at room temperature).[3]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the distinct signals corresponding to the diastereomeric products of the (R)- and (S)-metoprolol enantiomers. The signals from the methyl or tert-butyl groups of the derivatizing agent are often well-resolved.[3]

    • Integrate the well-resolved signals for each diastereomer.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Visualizations

Experimental Workflow for Enantiomeric Excess Determination

cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis sample Metoprolol Sample dissolution Dissolution in Appropriate Solvent sample->dissolution derivatization Derivatization (for NMR) dissolution->derivatization hplc Chiral HPLC dissolution->hplc ce Capillary Electrophoresis dissolution->ce nmr NMR Spectroscopy derivatization->nmr peak_integration Peak Integration hplc->peak_integration ce->peak_integration nmr->peak_integration ee_calculation Enantiomeric Excess Calculation peak_integration->ee_calculation

Caption: General workflow for determining the enantiomeric excess of this compound.

Logical Relationship of Analytical Techniques

cluster_methods Analytical Methods cluster_principles Separation/Differentiation Principle cluster_advantages Key Advantages hplc Chiral HPLC chromatography Chromatographic Separation hplc->chromatography ce Capillary Electrophoresis electrophoresis Electrophoretic Mobility Difference ce->electrophoresis nmr NMR Spectroscopy spectroscopy Diastereomeric Differentiation nmr->spectroscopy robustness Robustness & High Resolution chromatography->robustness efficiency High Efficiency & Low Consumption electrophoresis->efficiency speed_structure Speed & Structural Information spectroscopy->speed_structure

Caption: Logical relationship between analytical methods and their principles/advantages.

References

A Comparative Analysis of (R)-Metoprolol and (S)-Metoprolol: Unraveling Stereoselective Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological and pharmacokinetic profiles of metoprolol (B1676517) enantiomers, supported by experimental data and detailed protocols.

Metoprolol, a widely prescribed beta-1 selective adrenoceptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (R) and (S) enantiomers. While chemically similar, these stereoisomers exhibit significant differences in their biological activity, a crucial consideration in drug development and personalized medicine. This guide provides an in-depth comparison of (R)- and (S)-metoprolol, focusing on their pharmacodynamics and pharmacokinetics, supported by quantitative data from key experimental studies.

Pharmacodynamic Profile: Stereoselectivity at the Beta-1 Adrenoceptor

The primary therapeutic action of metoprolol is the blockade of beta-1 adrenergic receptors, predominantly found in cardiac tissue. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. Experimental evidence unequivocally demonstrates that this beta-blocking activity resides almost exclusively in the (S)-enantiomer.

(S)-Metoprolol exhibits a significantly higher affinity for the beta-1 adrenoceptor compared to its (R)-counterpart. In vitro studies have quantified this difference, revealing the stereoselective nature of metoprolol's interaction with its target receptor.[1]

Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers

EnantiomerBeta-1 Adrenoceptor Affinity (-log Ki)Beta-2 Adrenoceptor Affinity (-log Ki)Beta-1 Selectivity Ratio (vs. Beta-2)
(S)-Metoprolol7.73 ± 0.106.28 ± 0.06~30
(R)-Metoprolol5.00 ± 0.064.52 ± 0.09~3

Data sourced from competition binding experiments using membranes from guinea-pig left ventricular free wall (predominantly beta-1) and soleus muscle (beta-2).[1]

The data clearly indicates that (S)-metoprolol is approximately 500 times more potent in binding to the beta-1 adrenoceptor than this compound.[1] This profound difference in affinity underscores the fact that the therapeutic efficacy of racemic metoprolol is primarily attributable to the (S)-enantiomer.

Signaling Pathway of Beta-1 Adrenoceptor Antagonism

Metoprolol exerts its effects by competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-1 adrenoceptors. This blockade disrupts the downstream signaling cascade that would normally lead to increased cardiac activity.

Beta1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Calcium Channels (Phosphorylation) PKA->Ca_Channels Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ca_Channels->Cardiac_Effects Leads to Metoprolol (S)-Metoprolol Metoprolol->Beta1_Receptor Blocks Receptor_Binding_Workflow Start Start Preparation Prepare Membrane Homogenates Start->Preparation Incubation Incubate Membranes with Radioligand & Metoprolol Enantiomers Preparation->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

A Comparative Guide to (R)-Metoprolol and Other Beta-Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, objective comparison of (R)-Metoprolol with other beta-blockers, focusing on experimental data to inform researchers, scientists, and drug development professionals. Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely used in treating cardiovascular diseases like hypertension, angina pectoris, and heart failure. It is administered as a racemic mixture of (R)- and (S)-enantiomers. However, the therapeutic activity is predominantly attributed to the (S)-enantiomer due to its significantly higher affinity for the β1-adrenergic receptor. This guide will delve into the nuanced differences between the metoprolol enantiomers and compare them with other commonly used beta-blockers.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a clear comparison of the pharmacological properties of this compound, (S)-Metoprolol, and other notable beta-blockers.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi)

Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)β1/β2 Selectivity RatioReference
This compound 5.00 ± 0.064.52 ± 0.09~3
(S)-Metoprolol 7.73 ± 0.106.28 ± 0.06~30
Atenolol 6.415.09~21
Bisoprolol 7.435.42~102
Carvedilol 8.758.96~0.62 (non-selective)
Propranolol 8.168.44~0.52 (non-selective)

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vivo Beta-1 Blocking Potency (pED50)

CompoundpED50 (in vivo)Experimental ModelReference
This compound 4.65 ± 0.16Anesthetized Cat
(S)-Metoprolol 7.04 ± 0.16Anesthetized Cat

pED50 is the negative logarithm of the dose required to produce 50% of the maximum effect. A higher pED50 indicates greater potency.

Table 3: Pharmacokinetic Parameters of Metoprolol Enantiomers

ParameterThis compound(S)-MetoprololNoteReference
MetabolismMore rapidly metabolized in extensive metabolizersHigher plasma concentrations in extensive metabolizersMetabolism is stereoselective and dependent on CYP2D6 phenotype.
S:R AUC Ratio (Extensive Metabolizers)-1.37 ± 0.32Higher exposure to the active (S)-enantiomer.
S:R AUC Ratio (Poor Metabolizers)-0.90 ± 0.06Reversed stereoselectivity with higher relative exposure to the (R)-enantiomer.

AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This assay is fundamental for determining the binding affinity of a compound to its receptor.

1. Membrane Preparation:

  • β1-Adrenoceptors: Membranes are typically prepared from tissues with a high density of β1-receptors, such as the guinea-pig left ventricular free wall.

  • β2-Adrenoceptors: Tissues rich in β2-receptors, like the guinea-pig soleus muscle, are used for membrane preparation.

  • The tissue is homogenized in a cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the membrane fraction containing the adrenergic receptors.

2. Competition Binding Experiment:

  • A fixed concentration of a radioligand with high affinity for β-adrenoceptors, such as [125I]-(S)-pindolol, is used.

  • Increasing concentrations of the unlabeled competitor ligands (this compound, (S)-Metoprolol, or other beta-blockers) are incubated with the membrane preparations in the presence of the radioligand.

  • The incubation is carried out until the binding reaches equilibrium.

3. Separation and Detection:

  • The membrane-bound radioligand is separated from the free radioligand, commonly through rapid vacuum filtration using glass fiber filters.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Isolated Langendorff Heart Preparation

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.

1. Heart Isolation:

  • The animal (e.g., rat or guinea pig) is anesthetized, and the heart is rapidly excised.

  • The excised heart is immediately placed in ice-cold Krebs-Henseleit buffer to induce cardioplegia and prevent ischemic damage.

2. Perfusion Setup:

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • The heart is retrogradely perfused through the aorta with warm, oxygenated Krebs-Henseleit buffer. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

3. Functional Measurements:

  • A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure (left ventricular developed pressure, LVDP) and heart rate.

  • The effects of various drugs, such as beta-blocker enantiomers, can be assessed by adding them to the perfusate and observing the changes in cardiac function.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G β1-Adrenergic Receptor Signaling and Metoprolol Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1AR β1-Adrenergic Receptor Catecholamines->B1AR Agonist Binding Gs Gs Protein B1AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylation Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Heart Rate & Contractility Ca_influx->Contraction Metoprolol (S)-Metoprolol (Antagonist) Metoprolol->B1AR Competitive Antagonism

Caption: β1-Adrenergic Receptor Signaling Pathway and the Site of (S)-Metoprolol Action.

G Experimental Workflow for Radioligand Binding Assay start Start tissue_prep Tissue Homogenization (e.g., Guinea Pig Heart) start->tissue_prep centrifugation Differential Centrifugation tissue_prep->centrifugation membrane_isolation Membrane Fraction Isolation centrifugation->membrane_isolation incubation Incubation: - Membranes - Radioligand ([125I]-Pindolol) - Competitor (this compound, etc.) membrane_isolation->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration counting Gamma Counting (Measures Bound Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Experimental Workflow for Determining Beta-Blocker Binding Affinity.

A Comparative Guide to the Analytical Validation of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular conditions, is a chiral molecule, with the (S)-enantiomer being primarily responsible for its therapeutic effect. Consequently, the stereospecific analysis of its enantiomers, particularly (R)-Metoprolol, is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This guide provides a comparative overview of various analytical methods for the validation of this compound, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Quantitative Data Summary

The following table summarizes the performance of different analytical methods based on key validation parameters.

MethodAnalyte(s)Sample MatrixLinearity RangeLODLOQReference
HPLC with Chiral Stationary Phase (Normal Phase) (R)- and (S)-MetoprololPharmaceutical Formulations1-50 µg/mL--[1]
HPLC with Chiral Mobile Phase Additive (R)- and (S)-Metoprolol TartratePharmaceutical Tablets182.5-1000 mg/L--[2]
LC-MS/MS (S)-(-)- and (R)-(+)-MetoprololHuman Plasma0.5-50 ng/mL-0.5 ng/mL[3]
LC-MS/MS MetoprololHuman Plasma0.501–349.342 ng/ml--[4]
Capillary Electrophoresis (CE) Metoprolol enantiomersHuman Urine0.05 to 2.0 µg mL−10.015 µg mL−10.05 µg mL−1[5][6]
Coupled Achiral–Chiral Chromatography (HPLC) (R)-(+)- and (S)-(−)-MetoprololHuman Urine-25 ng/ml-[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase

This method is widely used for the direct enantioselective separation of metoprolol.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.[1]

  • Column: Chiralcel OD-H, Chirobiotic V, Chiral AGP, or Chiral CBH columns are commonly used.[7]

  • Mobile Phase (Normal Phase Example): A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid in a ratio of 40:60:0.2:0.2 (v/v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic metoprolol tartrate at a concentration of 1 mg/mL in the mobile phase.[1]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10 µg/mL).[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection: UV at 274 nm[2]

  • Quantification: The enantiomers are quantified by measuring their respective peak areas.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A chiral column such as Lux Amylose-2 (250 mm × 4.6 mm, 5 µm) is used for enantiomeric separation.[3]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Analytes are extracted from 1.0 mL of plasma using SPE cartridges (e.g., Lichrosep DVB HL).[3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., methanol/acetic acid/ammonia).[8]

    • Flow Rate: 0.5 mL/min

    • Autosampler Temperature: 5°C[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]

    • Transitions:

      • (S)-(-)- and (R)-(+)-Metoprolol: m/z 268.3 → 116.3[3]

      • Internal Standard (rac-metoprolol-d6): m/z 274.2 → 122.2[3]

Capillary Electrophoresis (CE)

CE is an alternative technique that provides high separation efficiency for chiral compounds.

  • Instrumentation: A capillary electrophoresis system.

  • Chiral Selector: Carboxymethyl-beta-cyclodextrin (CM-beta-CD) or clarithromycin (B1669154) can be used.[5][9]

  • Buffer (using CM-beta-CD): A 100 mM acetate (B1210297) buffer (pH 4.0) containing 5% 2-propanol and 10 mM CM-beta-CD.[9]

  • Sample Preparation (for urine samples): Liquid-liquid extraction is performed to isolate metoprolol from the urine matrix.[5]

  • Electrophoretic Conditions:

    • Separation Voltage: Optimized for best separation.

    • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection is commonly used.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating an analytical method for this compound.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Selection Select Analytical Technique (HPLC, LC-MS/MS, CE) Parameter_Optimization Optimize Key Parameters (Mobile Phase, Column, etc.) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: A logical workflow for the development and validation of an analytical method.

Decision Tree for Method Selection

This diagram provides a decision-making framework for selecting the most appropriate analytical method.

G Decision Tree for this compound Analytical Method Selection Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity Is high sensitivity required? (e.g., < 1 ng/mL) Matrix->Sensitivity Biological Fluid (Plasma, Urine) HPLC Consider Chiral HPLC Matrix->HPLC Pharmaceutical Formulation Instrumentation Is Mass Spectrometer available? Sensitivity->Instrumentation No LCMS LC-MS/MS is the preferred method Sensitivity->LCMS Yes Instrumentation->HPLC Yes CE Consider Capillary Electrophoresis Instrumentation->CE No

Caption: A flowchart to guide the selection of an appropriate analytical method.

References

(R)-Metoprolol Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chiral drug like (R)-Metoprolol is paramount for accurate interpretation of experimental results and prediction of potential off-target effects. This guide provides a comparative analysis of this compound's binding affinity to various receptors and its interaction with metabolic enzymes, supported by experimental data and detailed protocols.

This compound is the less active enantiomer of the widely used beta-blocker metoprolol (B1676517). While the therapeutic effects of metoprolol are primarily attributed to the (S)-enantiomer's high affinity for β1-adrenergic receptors, the cross-reactivity of this compound with other receptors and enzymes is a critical aspect of its pharmacological profile. This guide delves into the specifics of these interactions.

Comparative Binding Affinity of Metoprolol Enantiomers

The stereoselective binding of metoprolol enantiomers to β-adrenergic receptors is well-documented. The (S)-enantiomer exhibits significantly higher affinity for β1-adrenergic receptors compared to the (R)-enantiomer.

EnantiomerReceptor-log KiKi (nM)Reference
This compound β1-adrenergic5.00 ± 0.0610,000[1]
(S)-Metoprololβ1-adrenergic7.73 ± 0.1018.6[1]
This compound β2-adrenergic4.52 ± 0.0930,200[1]
(S)-Metoprololβ2-adrenergic6.28 ± 0.06525[1]

Cross-Reactivity with Non-Adrenergic Receptors

While the primary targets of metoprolol are adrenergic receptors, understanding its potential interaction with other receptor systems is crucial for a complete pharmacological assessment.

EnantiomerReceptorAssay TypeResultReference
(R,S)-Metoprolol5-HT1A (Serotonin)Radioligand Binding ([3H]-8-OH-DPAT displacement)pKi = 5.0 (Ki = 10,000 nM)[2]

Note: Data for individual enantiomers on a broad range of non-adrenergic receptors is limited in publicly available literature. The provided data for the 5-HT1A receptor is for the racemic mixture.

Sustained administration of metoprolol has been shown to reduce the rate of tryptophan hydroxylation in the brain, suggesting an indirect effect on the serotonin (B10506) system.[3] However, direct, high-affinity binding to serotonin receptors is not evident from the available data. There is limited evidence to suggest significant cross-reactivity of metoprolol with muscarinic or dopamine (B1211576) receptors.

Interaction with Metabolic Enzymes (Cytochrome P450)

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4] Other CYP isoforms, such as CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent to its metabolism.[5] The metabolism of metoprolol is stereoselective, with CYP2D6 showing a preference for the (R)-enantiomer.

EnzymeMetabolic PathwayContribution to Metoprolol MetabolismInhibitory Potential of Metoprolol/MetabolitesReference
CYP2D6 α-hydroxylation, O-demethylationMajor pathwayMetoprolol and its metabolites (HM and ODM) are not significant inhibitors.[6]
CYP3A4 α-hydroxylation, O-demethylation, N-dealkylationMinor pathwayMetoprolol and its metabolites (HM and ODM) are not significant inhibitors.[5][6]
CYP2B6 O-demethylation, N-dealkylationMinor pathwayData not available[5]
CYP2C9 O-demethylation, α-hydroxylationMinor pathwayData not available[5]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in determining binding affinity and enzyme inhibition.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for β1- and β2-adrenergic receptors.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig left ventricle for β1, soleus muscle for β2) in ice-cold buffer. prep2 Centrifuge homogenate at low speed to remove debris. prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes. prep2->prep3 prep4 Resuspend membrane pellet in assay buffer and determine protein concentration. prep3->prep4 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [125I]-(S)-pindolol). prep4->assay1 assay2 Add increasing concentrations of This compound (competitor). assay1->assay2 assay3 Incubate to allow binding to reach equilibrium. assay2->assay3 sep1 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. assay3->sep1 sep2 Wash filters with ice-cold buffer to remove non-specifically bound radioligand. sep1->sep2 sep3 Measure radioactivity retained on the filters using a gamma counter. sep2->sep3 analysis1 Plot the percentage of specific binding against the log concentration of This compound. sep3->analysis1 analysis2 Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Fig. 1: Radioligand Binding Assay Workflow
Enzyme Inhibition Assay for CYP450 Enzymes

This protocol describes an in vitro assay to evaluate the inhibitory potential of this compound on CYP2D6 activity using human liver microsomes.

Enzyme_Inhibition_Assay cluster_prep Reagent Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare human liver microsomes (HLM) in phosphate (B84403) buffer. prep2 Prepare a solution of a CYP2D6-specific substrate (e.g., dextromethorphan). prep1->prep2 prep3 Prepare a range of concentrations of this compound (inhibitor). prep2->prep3 inc1 Pre-incubate HLM with This compound for a defined period. prep3->inc1 inc2 Initiate the reaction by adding the CYP2D6 substrate and an NADPH-generating system. inc1->inc2 inc3 Incubate at 37°C for a specific time. inc2->inc3 inc4 Terminate the reaction (e.g., by adding a cold organic solvent). inc3->inc4 analysis1 Analyze the formation of the metabolite (e.g., dextrorphan) using LC-MS/MS. inc4->analysis1 analysis2 Calculate the rate of metabolite formation for each concentration of this compound. analysis1->analysis2 analysis3 Plot the percentage of inhibition against the log concentration of This compound to determine the IC50 value. analysis2->analysis3

Fig. 2: CYP450 Inhibition Assay Workflow

Signaling Pathway

The primary mechanism of action of metoprolol involves the blockade of the β1-adrenergic receptor signaling pathway in cardiomyocytes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects: - Increased heart rate - Increased contractility pka->downstream Phosphorylates targets leading to ligand Norepinephrine/ Epinephrine ligand->receptor Activates metoprolol This compound (Antagonist) metoprolol->receptor Blocks

Fig. 3: β1-Adrenergic Receptor Signaling

References

A Comparative Guide to Enantiomeric Purity Analysis of (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor blocker, is a widely prescribed medication for cardiovascular diseases. It contains a single chiral center, resulting in (R)- and (S)-enantiomers. The pharmacological activity primarily resides in the (S)-enantiomer, making the analysis of enantiomeric purity a critical aspect of quality control and pharmaceutical development.[1] This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric purity of (R)-Metoprolol, supported by experimental data and detailed protocols.

The primary methods for the enantioselective separation of metoprolol include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each of these techniques offers distinct advantages and is suited for different analytical requirements.

Comparison of Analytical Techniques

The choice of analytical technique for the enantiomeric purity analysis of this compound depends on factors such as the required resolution, sensitivity, analysis time, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC, SFC, and CE based on published experimental data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a chiral stationary phase (CSP) or chiral mobile phase additive and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.
Resolution (α) Typically ranges from 1.5 to over 3.0, depending on the CSP and mobile phase.[2]Generally provides excellent selectivity and resolution, often comparable to or better than HPLC.[3]Can achieve high resolution, with separation factors influenced by the type and concentration of the chiral selector.[4]
Limit of Detection (LOD) Can reach as low as 5 ng/mL for each enantiomer.[2] For derivatized enantiomers, the LOD can be as low as 0.03%.[5]LOD and LOQ have been reported in the range of 0.126 to 0.137 μg/mL and 0.376–0.414 μg/mL, respectively.[6]Detection limits of 0.015 µg/mL for each enantiomer have been achieved.[7]
Analysis Time Typically in the range of 10-30 minutes.[5]Generally faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids.[3]Analysis times can be competitive, often under 20 minutes.
Advantages Widely available, robust, and versatile with a wide range of CSPs. Direct and indirect methods are well-established.[1]High throughput, high efficiency, rapid method development, and reduced use of organic solvents.[3]High separation efficiency, low sample and reagent consumption, and the ability to use a variety of chiral selectors.[8]
Disadvantages Can require significant amounts of organic solvents. Method development can be time-consuming.Requires specialized instrumentation.Can be more sensitive to matrix effects. Reproducibility can be a concern if not properly controlled.

Below is a diagram illustrating the general workflow for the enantiomeric purity analysis of a pharmaceutical compound like this compound.

Enantiomeric Purity Analysis Workflow General Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing and Reporting Sample_Weighing Weighing of this compound Sample Dissolution Dissolution in a Suitable Solvent Sample_Weighing->Dissolution Injection Injection into Analytical Instrument Dissolution->Injection Separation Enantiomeric Separation (e.g., Chiral HPLC, SFC, or CE) Injection->Separation Detection Detection of Enantiomers (e.g., UV, Fluorescence, MS) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Calculation Calculation of Enantiomeric Purity / Excess Integration->Calculation Report Generation of Analysis Report Calculation->Report

Caption: A flowchart of the enantiomeric purity analysis process.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative protocols for the enantiomeric separation of metoprolol using HPLC, SFC, and CE.

1. Chiral High-Performance Liquid Chromatography (HPLC) Method

This method utilizes a chiral stationary phase to directly separate the enantiomers of metoprolol.

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Chiral Stationary Phase: Cellulose-tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD).[2][5]

  • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (e.g., 88:6:6:0.25, v/v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Fluorescence detection with excitation at 276 nm and emission at 309 nm.[5]

  • Sample Preparation: A stock solution of racemic metoprolol is prepared in the mobile phase.[1]

2. Supercritical Fluid Chromatography (SFC) Method

SFC offers a faster and more environmentally friendly alternative to HPLC.

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on a stationary phase (e.g., Chiralpak® IG).[6]

  • Mobile Phase: A mixture of supercritical CO2 and a modifier, such as a 50:50 (v/v) mixture of isopropanol (B130326) and methanol (B129727) containing 0.1% isopropyl amine, in a 75:25 (v/v) ratio.[6]

  • Column Temperature: 40 °C.[6]

  • Back Pressure: 100 bar.[6]

  • Detection: UV detection at 220 nm.[6]

  • Sample Preparation: A stock solution of metoprolol is prepared in methanol.[6]

3. Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample and solvent.

  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: 100 mM acetate (B1210297) buffer (pH 4.0) containing 10 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector and 5% 2-propanol.[8]

  • Applied Voltage: 24 kV.[4]

  • Temperature: 20 °C.[4]

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Samples are dissolved in the background electrolyte or a compatible solvent.

The following diagram provides a visual comparison of the key attributes of the three main analytical techniques discussed.

Method Comparison Comparison of Analytical Methods for Metoprolol Enantiomers cluster_hplc HPLC cluster_sfc SFC cluster_ce CE HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: - Well-established and robust - Wide variety of chiral stationary phases - High sensitivity with fluorescence detection HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Higher solvent consumption - Longer analysis times compared to SFC HPLC_Node->HPLC_Cons SFC_Node Supercritical Fluid Chromatography SFC_Pros Pros: - Fast analysis times - Reduced organic solvent usage - High efficiency SFC_Node->SFC_Pros SFC_Cons Cons: - Requires specialized equipment - Method development can be complex SFC_Node->SFC_Cons CE_Node Capillary Electrophoresis CE_Pros Pros: - High separation efficiency - Low sample and reagent consumption - Versatile chiral selectors CE_Node->CE_Pros CE_Cons Cons: - Sensitivity to sample matrix - Lower loading capacity CE_Node->CE_Cons

Caption: A comparison of the pros and cons of HPLC, SFC, and CE.

Conclusion

The enantiomeric purity analysis of this compound can be effectively achieved using several analytical techniques, with chiral HPLC, SFC, and CE being the most prominent. The choice of method will be guided by the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. For routine quality control, HPLC with a chiral stationary phase remains a robust and reliable option. SFC presents a high-throughput and environmentally friendly alternative, particularly beneficial in drug discovery and development. CE offers exceptional separation efficiency and is ideal for situations where sample volume is limited. The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate method for the enantiomeric purity analysis of this compound.

References

A Comparative Guide to the Pharmacokinetics of (R)- and (S)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular conditions, is administered as a racemic mixture of its two enantiomers: (R)-metoprolol and the pharmacologically more potent (S)-metoprolol. Although present in equal amounts in the formulation, these enantiomers exhibit significant differences in their pharmacokinetic profiles, primarily due to stereoselective metabolism. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The pharmacokinetic behavior of metoprolol enantiomers is heavily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which significantly alters drug exposure and enantiomeric ratios.

In extensive metabolizers (EMs), who represent a large portion of the population, the metabolism of this compound is more efficient. This results in a higher clearance and lower plasma concentrations of the (R)-enantiomer compared to the (S)-enantiomer. Consequently, the area under the plasma concentration-time curve (AUC) for (S)-metoprolol is consistently higher than for this compound in these individuals. One study noted that in EMs, the plasma AUC for (S)-metoprolol was 35% higher than for this compound. Another reported an S:R AUC ratio of 1.37 ± 0.32. This stereoselectivity is reversed in poor metabolizers (PMs), where the S:R AUC ratio is approximately 0.90 ± 0.06.

The therapeutically active (S)-enantiomer generally shows higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC) compared to the (R)-enantiomer.

Parameter(S)-MetoprololThis compoundKey Observations
Therapeutic Activity Primarily responsible for β1-adrenergic receptor blockade.Significantly less potent than the (S)-enantiomer.The S:R activity ratio for β1-blocking activity is approximately 33:1.
Metabolism Primarily undergoes α-hydroxylation by CYP2D6.Predominantly metabolized by O-demethylation via CYP2D6.CYP2D6 metabolizes this compound more efficiently in extensive metabolizers.
Plasma AUC Ratio (S/R) --~1.37 in Extensive Metabolizers (EMs); ~0.90 in Poor Metabolizers (PMs).
Clearance Lower clearance in EMs compared to this compound.Higher clearance in EMs.This compound has a 40% higher clearance than (S)-metoprolol in EMs.
Half-life (t½) Longer half-life.Shorter half-life.The elimination half-life of racemic metoprolol is 3-7 hours.

Metabolic Pathways

The primary enzyme responsible for metoprolol's metabolism is CYP2D6, which accounts for about 70% of its biotransformation. It stereoselectively metabolizes the two enantiomers through different pathways. (S)-metoprolol is mainly metabolized via α-hydroxylation, while this compound is predominantly O-demethylated. This enzymatic preference for the (R)-enantiomer in individuals with normal CYP2D6 function leads to its faster elimination. Other enzymes like CYP3A4, 2B6, and 2C9 play a minor role.

Metoprolol_Metabolism cluster_enzyme Metabolizing Enzyme S_Met (S)-Metoprolol (Active Enantiomer) CYP2D6 CYP2D6 (Primary) Alpha_OH α-hydroxymetoprolol S_Met->Alpha_OH α-hydroxylation (Primary Pathway for S-form) R_Met This compound O_Dem O-demethylmetoprolol R_Met->O_Dem O-demethylation (Primary Pathway for R-form)

Caption: Stereoselective metabolism of metoprolol enantiomers by CYP2D6.

Experimental Protocols

The determination of pharmacokinetic parameters for metoprolol enantiomers requires robust analytical methods to separate and quantify each from biological matrices.

1. Sample Collection and Processing for Pharmacokinetic Studies

A typical clinical study involves administering a single oral dose of racemic metoprolol to subjects.

  • Subjects: Healthy volunteers or specific patient populations are recruited. CYP2D6 genotype is often determined beforehand to classify subjects as poor, extensive, or ultrarapid metabolizers.

  • Administration: A standardized oral dose of metoprolol tartrate (e.g., 100 mg) is administered.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Separation: Samples are centrifuged immediately to separate plasma, which is then stored at -70°C or lower until analysis.

2. Chiral Separation and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and sensitive method for enantioselective analysis.

  • Sample Preparation: Plasma samples (e.g., 1 mL) undergo liquid-liquid extraction with a solvent mixture like dichloromethane:diisopropyl ether to isolate the drug and metabolites.

  • Chromatography:

    • Chiral Stationary Phase (CSP): The prepared extract is injected into an HPLC system equipped with a chiral column. Columns like Chiralcel OD or Chiralpak AD, which contain a chiral selector, are frequently used to resolve the (R)- and (S)-enantiomers.

    • Mobile Phase: A suitable mobile phase, such as a mixture of n-Hexane, Ethanol, and Diethylamine, is used to carry the sample through the column.

  • Detection: The separated enantiomers are detected by a tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity for quantification. The limit of quantitation can be as low as 0.2 ng/mL for each enantiomer in plasma.

  • Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters (AUC, Cmax, t½) for each enantiomer using non-compartmental analysis.

Experimental_Workflow cluster_study_prep Study Preparation cluster_execution Clinical Execution cluster_analysis Bioanalysis & Data Processing A Subject Recruitment & CYP2D6 Genotyping B Oral Administration of Racemic Metoprolol A->B C Serial Blood Sampling (e.g., 0-24h) B->C D Plasma Separation (Centrifugation) C->D E Sample Extraction (Liquid-Liquid Extraction) D->E F Chiral HPLC-MS/MS (Separation & Quantification) E->F G Pharmacokinetic Analysis (Calculate AUC, Cmax, etc.) F->G

Caption: Workflow for a stereoselective pharmacokinetic study of metoprolol.

Safety Operating Guide

Safe Disposal of (R)-Metoprolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-Metoprolol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safe handling and disposal of this beta-blocker, minimizing risks to personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the compliant management of this compound waste.

Waste Classification and Handling

This compound, like many pharmaceutical compounds, must be treated as a chemical waste. It is crucial to avoid disposing of it down the drain, as this can lead to environmental contamination of waterways.[1][2] Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous. Facilities must determine if their this compound waste is hazardous and manage it accordingly.[3]

Key Handling Procedures:

  • Segregation: Keep this compound waste separate from non-hazardous trash and other chemical waste streams to prevent cross-contamination and ensure proper disposal.

  • Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste Pharmaceuticals."[1]

  • Containers: Use appropriate, sealed, and compatible containers for waste storage to prevent leaks and spills.[4]

Disposal Procedures

The recommended method for the disposal of pharmaceutical waste, including this compound, is through a licensed chemical destruction facility.

Primary Disposal Method: Incineration High-temperature incineration is the preferred method for the complete destruction of expired or unused pharmaceuticals.[5] This process should be carried out in a licensed hazardous waste incinerator. While specific incineration temperatures for this compound are not readily available, typical hazardous waste incinerators operate at temperatures that ensure the complete destruction of organic compounds.

Operational Steps for Disposal:

  • Collection: Collect this compound waste in designated, properly labeled containers.

  • Storage: Store the waste containers in a secure, designated area away from incompatible materials.

  • Manifesting: When shipping the waste for disposal, use a hazardous waste manifest. For hazardous waste pharmaceuticals, the word "PHARMS" should be used in place of individual hazardous waste codes on the manifest.[1]

  • Transport: Arrange for a licensed hazardous waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[6]

Experimental Protocols for this compound Degradation

In a laboratory setting, chemical degradation can be a preliminary step to render the compound less harmful before final disposal. The following protocols are based on forced degradation studies and can be adapted for treating small quantities of this compound waste.

Quantitative Data from Degradation Studies

Degradation MethodReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N Hydrochloric Acid60°C2 hours
Alkaline Hydrolysis0.1 N Sodium Hydroxide60°C3 hours
Oxidation3% Hydrogen Peroxide80°C3 hours
Thermal DegradationDry Heat60°C24 hours
Photolytic DegradationSunlight Exposure (Dry and Wet)Ambient2 hours

Detailed Methodologies:

  • Acidic Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 N Hydrochloric Acid.

    • Reflux the solution at 60°C for 2 hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with a suitable base (e.g., Sodium Hydroxide) before collecting it for disposal.

  • Alkaline Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 N Sodium Hydroxide.

    • Reflux the solution at 60°C for 3 hours.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with a suitable acid (e.g., Hydrochloric Acid) before collecting it for disposal.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% Hydrogen Peroxide.

    • Reflux the solution at 80°C for 3 hours.

    • Allow the solution to cool to room temperature before collecting it for disposal.

Disposal of Degraded Solutions: The resulting solutions from these degradation procedures should be collected as aqueous chemical waste and disposed of through a licensed hazardous waste contractor.

Disposal Workflow for this compound

DisposalWorkflow Start This compound Waste Generated AssessWaste Assess Waste Type (Solid, Liquid, Contaminated Materials) Start->AssessWaste Segregate Segregate Waste into Designated Containers AssessWaste->Segregate Label Label Container: 'Hazardous Waste Pharmaceuticals' Segregate->Label Store Store in a Secure, Designated Area Label->Store Degradation Small-Scale Degradation (Optional, for liquid waste) Store->Degradation Liquid Waste ArrangePickup Arrange for Pickup by Licensed Waste Hauler Store->ArrangePickup Solid/Contaminated Waste CollectDegraded Collect Degraded Waste Degradation->CollectDegraded CollectDegraded->ArrangePickup Manifest Complete Hazardous Waste Manifest ('PHARMS') ArrangePickup->Manifest Transport Transport to Permitted TSDF Manifest->Transport Incineration High-Temperature Incineration Transport->Incineration Confirmation Receive Certificate of Destruction Incineration->Confirmation

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling (R)-Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-Metoprolol

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Impervious gloves (e.g., nitrile, powder-free latex). Consider double gloving.[1][2]To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or safety goggles.[1][3]To protect eyes from dust and splashes.
Respiratory Protection Use appropriate respiratory protection, such as a dust mask or a respirator, especially when handling powders or creating aerosols.[1][2][3]To prevent inhalation of the compound.
Body Protection A full-length laboratory coat, worn closed with sleeves rolled down. Impervious clothing may be necessary for larger quantities.[1][3]To protect skin and clothing from contamination.
Footwear Closed-toe shoes. Protective shoe covers may be considered.[2]To protect feet from spills.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] The use of a fume hood is recommended, especially when working with the powdered form, to minimize inhalation exposure.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3]

Donning of Personal Protective Equipment (PPE)
  • Gown/Lab Coat: Put on a clean, full-length lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, don a properly fitted respirator or dust mask.

  • Eye/Face Protection: Put on safety glasses with side shields or goggles.

  • Gloves: Wash and dry hands thoroughly before putting on the first pair of gloves. If double-gloving, ensure the cuffs of the inner gloves are tucked under the sleeves of the lab coat.

Handling Procedures
  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust or aerosols.[3][4]

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Spills: In case of a minor spill, clean it up immediately using dry clean-up procedures.[2] Avoid generating dust during cleanup.[2] Use a vacuum cleaner equipped with a HEPA filter for larger spills.[2]

Doffing of Personal Protective Equipment (PPE)
  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves first.

  • Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, turning it inside out as you go.

  • Eye/Face Protection: Remove eye and face protection.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure.

Waste Segregation and Collection
  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste.

  • Contaminated PPE: All disposable PPE, such as gloves, shoe covers, and disposable lab coats, that has come into contact with this compound should be considered contaminated waste. Place these items in a designated, sealed waste bag.

Disposal Method
  • Licensed Chemical Destruction: The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do Not Dispose in Drains: Do not let the chemical enter drains or sewer systems.[4]

  • Packaging: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Area check_equip Check Emergency Equipment prep_area->check_equip don_ppe Don PPE check_equip->don_ppe handle Handle this compound don_ppe->handle spill Spill Response handle->spill doff_ppe Doff PPE handle->doff_ppe spill->handle Contain & Clean dispose_waste Dispose of Waste doff_ppe->dispose_waste clean_area Clean Work Area dispose_waste->clean_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Metoprolol
Reactant of Route 2
Reactant of Route 2
(R)-Metoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.